4-Hydroxyglucobrassicin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/b18-11-/t10-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYCLLHRFFFLG-WVGMDVCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83327-20-2 | |
| Record name | 4-Hydroxy-3-indolylmethylglucosinolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
4-Hydroxyglucobrassicin: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis in Brassicaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate, a class of sulfur-containing secondary metabolites naturally present in a wide array of plants belonging to the Brassicaceae family.[1][2] Like other glucosinolates, it plays a role in plant defense mechanisms.[3] Upon tissue damage, this compound is hydrolyzed by the enzyme myrosinase, yielding various bioactive compounds.[4] These breakdown products are of significant interest to the scientific and drug development communities for their potential health-promoting properties, including antioxidant and chemopreventive activities.[4][5]
This technical guide provides a comprehensive overview of the natural occurrence of this compound in Brassicaceae, detailed methodologies for its extraction and quantification, and an examination of its biosynthetic pathway.
Natural Occurrence and Quantitative Data
This compound has been identified and quantified in numerous species within the Brassicaceae family, including broccoli, cabbage, cauliflower, kale, and radish.[6][7][8] Its concentration can vary significantly based on the species, cultivar, plant part, and developmental stage.[2] For instance, seeds of many cruciferous vegetables are a particularly rich source of glucosinolates compared to the vegetative parts.[9][10] A study analyzing 59 cultivars of common crucifers found this compound in the seeds of broccoli, raab, kohlrabi, radish, cauliflower, Brussels sprouts, kale, and cabbage.[9] In a study of 60 Chinese cabbage germplasms, this compound was one of the identified indolic glucosinolates.[11] Similarly, it has been quantified in kale, where its concentration can differ between green and red varieties.[12]
The following table summarizes the quantitative data on this compound concentration in various Brassicaceae vegetables.
| Plant Species | Cultivar/Variety | Plant Part | Concentration (µmol/g Dry Weight) | Reference(s) |
| Broccoli (Brassica oleracea var. italica) | 33 Cultivars | Seeds | 0.5 - 5.5 | [7][9] |
| Cabbage (Brassica oleracea var. capitata) | 4 Cultivars | Seeds | 0.1 - 0.7 | [7][9] |
| White Variety | Not Specified | Enhanced 2.3-fold with elicitation | [12] | |
| Thai Cabbage | Not Specified | 1.085 | [12] | |
| Cauliflower (Brassica oleracea var. botrytis) | 4 Cultivars | Seeds | 0.3 - 0.9 | [7][9] |
| Kale (Brassica oleracea var. acephala) | 4 Cultivars | Seeds | 0.2 - 1.0 | [7][9] |
| Green Kale | Hairy Roots | Higher than in red kale | [12] | |
| Kohlrabi (Brassica oleracea var. gongylodes) | 4 Cultivars | Seeds | 0.3 - 1.2 | [7][9] |
| Radish (Raphanus sativus) | 4 Cultivars | Seeds | 0.1 - 0.9 | [7][9] |
| Brussels Sprouts (Brassica oleracea var. gemmifera) | 4 Cultivars | Seeds | 0.2 - 0.8 | [7][9] |
| Raab (Brassica rapa var. rapa) | 2 Cultivars | Seeds | 0.4 - 0.6 | [7][9] |
| Arabidopsis thaliana | Not Specified | Green Siliques | Present | [8] |
Note: The concentrations presented are compiled from various studies and may not be directly comparable due to differences in analytical methods, cultivars, and growing conditions.
Biosynthesis of this compound
The biosynthesis of all indole glucosinolates, including this compound, originates from the amino acid L-tryptophan.[1][4] The pathway involves a series of enzymatic conversions to form the core glucosinolate structure, which is subsequently modified.
-
Core Pathway : Tryptophan is first converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2/CYP79B3 in Arabidopsis).[1][4]
-
Another cytochrome P450, CYP83B1, then converts IAOx into an aci-nitro intermediate.[1]
-
A C-S lyase and a glutathione (B108866) S-transferase are involved in forming a thiohydroximate intermediate.[1]
-
This is followed by glucosylation to create desulfoglucobrassicin.
-
Finally, a sulfotransferase catalyzes the addition of a sulfate (B86663) group, yielding the parent indole glucosinolate, glucobrassicin.[1]
-
Hydroxylation : this compound is formed through a subsequent hydroxylation step on the indole ring of glucobrassicin, although the specific enzyme catalyzing this final step is less characterized.
Experimental Protocols: Extraction and Quantification
Accurate quantification of this compound requires robust experimental protocols to ensure efficient extraction and prevent enzymatic degradation. The most common methods involve solvent extraction followed by high-performance liquid chromatography (HPLC).[13]
Key Methodological Steps:
-
Sample Preparation :
-
Harvesting : Plant material should be harvested and immediately flash-frozen in liquid nitrogen to quench all enzymatic activity, particularly from myrosinase.[4]
-
Homogenization : The frozen tissue is ground to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.[14] This increases the surface area for efficient extraction.
-
Lyophilization (Freeze-Drying) : The powdered material is often lyophilized to remove water, allowing for accurate dry weight measurements and long-term storage.[14]
-
-
Extraction and Enzyme Deactivation :
-
Solvent Extraction : A common method involves extracting the lyophilized powder with hot 70% methanol (B129727) (or ethanol).[13][15] The high temperature (70-80°C) serves to permanently denature and inactivate any residual myrosinase activity.[4] Cold methanol extraction protocols have also been shown to be effective.[16]
-
Centrifugation : After extraction, the mixture is centrifuged to pellet the solid plant debris. The supernatant, containing the glucosinolates, is carefully collected.[14]
-
-
Purification and Desulfation :
-
Ion-Exchange Chromatography : The crude extract is often purified using an ion-exchange column, such as DEAE-Sephadex.[13] This step isolates the anionic glucosinolates from other plant metabolites.
-
Desulfation : For analysis by HPLC with UV detection, glucosinolates are typically desulfated. This is achieved by applying a purified sulfatase enzyme (from Helix pomatia) directly to the ion-exchange column.[13] The enzyme cleaves the sulfate group, resulting in the corresponding desulfoglucosinolates, which have better chromatographic properties.
-
Elution : The neutral desulfoglucosinolates are then eluted from the column with ultrapure water.[13]
-
-
Quantification by HPLC :
-
Analysis : The eluted desulfoglucosinolates are analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) or UV detector, typically at 229 nm.[13]
-
Identification : Peaks are identified by comparing their retention times and UV spectra with those of authentic standards.[13]
-
Quantification : Concentrations are calculated using a calibration curve from a known standard, such as sinigrin (B192396) or desulfosinigrin. Relative response factors are applied to accurately quantify individual glucosinolates for which pure standards may not be available.[13][14] More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.[6]
-
Biological Activity and Hydrolysis
The biological significance of this compound is primarily linked to its hydrolysis products. When plant tissues are damaged, myrosinase becomes accessible to glucosinolates, initiating a hydrolysis reaction that cleaves the glucose moiety. This produces an unstable aglycone.
The subsequent fate of this aglycone is dependent on pH and the presence of other proteins. It can rearrange to form isothiocyanates, nitriles, or other indole-containing compounds like indole-3-carbinol.[1][4] These molecules are key components of the plant's defense system against herbivores and pathogens.[3] For drug development professionals, these breakdown products are of interest for their potential roles in modulating cellular pathways related to inflammation and carcinogenesis.[3]
References
- 1. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Showing Compound this compound (FDB017766) - FooDB [foodb.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dimethoxyglucobrassicin in Barbarea and this compound in Arabidopsis and Brassica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS:83327-20-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biosynthesis of 4-Hydroxyglucobrassicin (B1195005) from Tryptophan
This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, an indole (B1671886) glucosinolate derived from the amino acid tryptophan. Glucosinolates and their hydrolysis products are of significant interest due to their roles in plant defense and their potential health benefits for humans, including antioxidant and anti-cancer properties.[1] This document details the enzymatic steps, key intermediates, and relevant quantitative data, and provides experimental protocols for the study of this pathway.
Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that begins with the amino acid L-tryptophan. The pathway can be broadly divided into three main stages: the formation of the core glucosinolate structure, the formation of the parent indole glucosinolate (glucobrassicin), and the subsequent modification to this compound.
Formation of Indole-3-Acetaldoxime (IAOx) from Tryptophan
The initial step in the biosynthesis of all indole glucosinolates is the conversion of tryptophan to indole-3-acetaldoxime (IAOx).[2] This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana.[3][4] IAOx serves as a critical metabolic branch point, leading to the biosynthesis of indole glucosinolates, the phytoalexin camalexin, and the plant hormone indole-3-acetic acid (IAA).[5][6]
Biosynthesis of the Core Glucosinolate Structure
Following the formation of IAOx, a series of enzymatic reactions constructs the core glucosinolate structure.
-
Conversion to 1-aci-nitro-2-indolylethane: Another cytochrome P450 enzyme, CYP83B1, catalyzes the monooxygenase reaction of IAOx to a proposed intermediate, 1-aci-nitro-2-indolylethane.[1][7]
-
Glutathione (B108866) Conjugation: A glutathione S-transferase (GST) facilitates the conjugation of the intermediate with cysteine to form an S-alkylthiohydroximate derivative.[7]
-
C-S Bond Cleavage: A carbon-sulfur lyase, such as the SUR1 enzyme in Arabidopsis, cleaves the conjugate to produce a free thiol.[7]
-
Glucosylation: A glucose molecule is attached to the indole hydroximate through a thioether linkage via a process of glucosylation.[7]
-
Sulfation: The final step in the formation of the core glucosinolate structure is the sulfation of the hydroximate, which creates the parent indole glucosinolate, glucobrassicin (B1234704) (indol-3-ylmethyl glucosinolate, I3M).[7]
Conversion of Glucobrassicin to this compound
The final step in the specific biosynthesis of this compound is the hydroxylation of glucobrassicin.
-
Hydroxylation: The cytochrome P450 monooxygenase, CYP81F2, catalyzes the hydroxylation of glucobrassicin (I3M) at the 4-position of the indole ring to form 4-hydroxyindol-3-ylmethyl glucosinolate (this compound).[8] While other members of the CYP81F family exist, CYP81F2 is the primary enzyme responsible for this conversion in Arabidopsis thaliana.[8]
The overall biosynthetic pathway is visualized in the diagram below.
Caption: Biosynthesis of this compound from Tryptophan.
Quantitative Data
The table below summarizes the key genes and enzymes involved in the final step of this compound biosynthesis. Currently, detailed enzyme kinetic parameters (Km, Vmax) for these specific reactions are not widely available in the literature and represent an area for future research.[8]
| Gene | Enzyme | Function | Substrate | Product |
| CYP81F2 (At5g57220) | Cytochrome P450 81F2 | 4-hydroxylation | Indol-3-ylmethyl glucosinolate (I3M) | 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) |
Table 1: Key Gene and Enzyme in the Final Step of this compound Biosynthesis.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Glucosinolate Extraction and Quantification
This protocol describes the extraction and quantification of this compound and its precursors from plant tissue.
Materials:
-
Plant tissue (e.g., leaves, roots)
-
Milli-Q water
-
DEAE Sephadex A-25
-
Sulfatase (from Helix pomatia)
-
Acetonitrile (B52724) (HPLC grade)
-
Liquid nitrogen
-
Centrifuge
-
HPLC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: Harvest and immediately freeze fresh plant tissue in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder.
-
Extraction: Add boiling 70% methanol to the powdered sample and incubate for 5-10 minutes to deactivate myrosinase. Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice more.
-
Desulfation: Apply the combined supernatant to a mini-column containing DEAE Sephadex A-25. Wash the column and then add sulfatase solution. Allow the enzymatic desulfation to proceed overnight at room temperature.
-
Elution: Elute the desulfoglucosinolates from the column with Milli-Q water.
-
HPLC-MS/MS Analysis: Analyze the eluted desulfoglucosinolates using an HPLC-MS/MS system. Separation is typically achieved on a C18 column with a gradient of water and acetonitrile. Quantification is performed by comparing the peak areas to those of known standards.
Heterologous Expression and Enzyme Assay of CYP81F2
This protocol outlines the heterologous expression of CYP81F2 and a subsequent in vitro enzyme assay to confirm its function.
Materials:
-
CYP81F2 cDNA
-
Expression vector (e.g., pYES-DEST52 for yeast, pFastBac for insect cells)
-
Competent cells (e.g., E. coli for plasmid amplification, yeast or insect cells for expression)
-
Cell culture media
-
Indol-3-ylmethyl glucosinolate (I3M) substrate
-
NADPH
-
Microsome isolation buffer
-
HPLC system for product analysis
Procedure:
-
Heterologous Expression:
-
Clone the full-length CYP81F2 cDNA into the chosen expression vector.
-
Transform the vector into the appropriate host cells (e.g., yeast or insect cells).
-
Induce protein expression according to the specific vector and host system requirements.
-
-
Microsome Isolation:
-
Harvest the cells and resuspend them in a suitable microsome isolation buffer.
-
Lyse the cells (e.g., by sonication or with glass beads).
-
Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the isolated microsomes, the substrate (I3M), and NADPH in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding acetonitrile or methanol).
-
Centrifuge to remove precipitated protein.
-
-
Product Analysis:
-
Analyze the supernatant by HPLC or LC-MS to detect the formation of the product, this compound (or its desulfated form if treated with sulfatase).
-
Caption: Analytical Workflow for Glucosinolate Quantification.
Regulation of Biosynthesis
The biosynthesis of indole glucosinolates is a tightly regulated process. The expression of key biosynthetic genes, including the CYP families, is controlled by a network of transcription factors.[9] In Arabidopsis, MYB transcription factors such as MYB34, MYB51, and MYB122 are known to be crucial for the biosynthesis of tryptophan-derived indole glucosinolates.[10] The pathway is also responsive to various hormonal and environmental signals, including jasmonate, which allows for a coordinated and rapid regulation of glucosinolate production in response to stresses like herbivory or pathogen attack.[9][10]
This technical guide provides a foundational understanding of the this compound biosynthesis pathway. Further research into the kinetic properties of the involved enzymes and the intricate regulatory networks will continue to enhance our knowledge of this important class of plant secondary metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Possible Interactions between the Biosynthetic Pathways of Indole Glucosinolate and Auxin [frontiersin.org]
- 7. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Sentinel Molecule: 4-Hydroxyglucobrassicin in Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 21, 2025
Abstract
4-Hydroxyglucobrassicin (B1195005) (4-OH-GBS) is a pivotal indole (B1671886) glucosinolate involved in the sophisticated defense mechanisms of Brassicaceae plants. As a precursor to a cascade of bioactive compounds, its role extends from direct deterrence of herbivores and pathogens to intricate signaling pathways that bolster plant immunity. This technical guide provides a comprehensive overview of the biological functions of 4-OH-GBS, detailing its biosynthesis, enzymatic breakdown, and the subsequent activation of defense responses. We present quantitative data on its occurrence and induction, detailed experimental protocols for its study, and visual representations of the key molecular pathways, offering a critical resource for researchers in plant science, chemical ecology, and drug development.
Introduction
Plants have evolved a remarkable arsenal (B13267) of chemical defenses to thwart attacks from a diverse array of antagonists, including insects and microbial pathogens. Among these defenses, the glucosinolate-myrosinase system, often termed the "mustard oil bomb," is a hallmark of the Brassicales order. Glucosinolates are sulfur-rich secondary metabolites that, upon tissue damage, are hydrolyzed by myrosinase enzymes into biologically active compounds such as isothiocyanates, nitriles, and indoles[1].
Indole glucosinolates, derived from the amino acid tryptophan, are a critical subclass in this defense system. This compound (4-OH-GBS), an intermediate in the biosynthesis of other defense-related indole glucosinolates, stands out for its role as a key signaling molecule precursor in plant immunity[1]. This guide will delve into the multifaceted role of 4-OH-GBS in plant defense, providing the technical details necessary for its study and potential exploitation in crop protection and drug discovery.
Biosynthesis of this compound
The biosynthesis of 4-OH-GBS is a multi-step enzymatic process that begins with the amino acid tryptophan. The core indole glucosinolate, glucobrassicin (B1234704) (GBS), is first synthesized and then modified to produce 4-OH-GBS.
-
From Tryptophan to Glucobrassicin (GBS): Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana[1]. IAOx is then converted through a series of steps involving enzymes like CYP83B1 and SUR1 to form the basic glucosinolate structure, which is then glucosylated and sulfated to yield glucobrassicin[2].
-
Hydroxylation to this compound (4-OH-GBS): Glucobrassicin is hydroxylated at the 4-position of its indole ring to form 4-OH-GBS. This critical step is catalyzed by the cytochrome P450 monooxygenase CYP81F2[3].
-
Further Modification to 4-Methoxyglucobrassicin (B122029) (4-MEO-GBS): 4-OH-GBS can be further methylated by indole glucosinolate methyltransferases (IGMTs) to produce 4-methoxyglucobrassicin (4-MEO-GBS), another important player in plant defense signaling.
References
- 1. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Glucoraphanin and this compound contents in seeds of 59 cultivars of broccoli, raab, kohlrabi, radish, cauliflower, brussels sprouts, kale, and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of 4-Hydroxyglucobrassicin
An in-depth exploration of the chemical structure, properties, and biological significance of 4-Hydroxyglucobrassicin (B1195005), a key indole (B1671886) glucosinolate.
This technical guide provides a comprehensive overview of this compound, an important secondary metabolite found in cruciferous plants. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical architecture, physicochemical properties, and multifaceted biological roles. Detailed experimental protocols for extraction and analysis are provided, alongside visualizations of its metabolic and signaling pathways to facilitate a deeper understanding and further investigation of this potent phytochemical.
Chemical Structure and Identification
This compound, a member of the indole glucosinolate family, is characterized by an indole ring hydroxylated at the fourth position.[1] This structural feature distinguishes it from its more common counterpart, glucobrassicin.[2] Glucosinolates are a class of organic compounds containing sulfur and nitrogen and are derived from glucose and an amino acid.[3]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[4] |
| CAS Number | 83327-20-2[4] |
| Molecular Formula | C16H20N2O10S2[4] |
| SMILES | C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO[4] |
| InChI Key | CSMYCLLHRFFFLG-IRHMCKRBSA-N[5] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its extraction, analysis, and biological activity. It is classified as an alkylglucosinolate and is known to be slightly soluble in water and a very strong acidic compound.[3]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Average Molecular Weight | 464.467 g/mol [3] |
| Monoisotopic Molecular Weight | 464.05593625 Da[3] |
| Water Solubility (Predicted) | 2.61 g/L[3] |
| logP (Predicted) | -1.1[3] |
| pKa (Predicted) | -1.4[3] |
| Appearance | Powder[5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5] |
| Storage | Desiccate at -20°C[5] |
Biological Significance and Activity
This compound plays a significant role in plant defense and has garnered interest for its potential health benefits in humans.
Role in Plant Defense
As a phytoalexin, this compound is involved in the innate immune response of plants.[6] Its accumulation can be induced by various stressors, including wounding and pathogen attack. The biosynthesis of indole glucosinolates, including this compound, is regulated by complex signaling pathways involving jasmonic acid (JA), ethylene (B1197577) (ET), and reactive oxygen species (ROS).[7]
Myrosinase-Mediated Degradation and Bioactive Products
Upon tissue damage, this compound comes into contact with the enzyme myrosinase, which hydrolyzes the thioglucoside bond. This enzymatic degradation leads to the formation of an unstable aglycone, which can then rearrange to form various bioactive compounds, including isothiocyanates and nitriles. These breakdown products are largely responsible for the biological activities attributed to glucosinolates.
Potential Health Benefits
The degradation products of this compound, like other indole glucosinolates, are being investigated for their potential cancer-preventive properties.[8] These compounds can induce phase II detoxification enzymes, such as quinone reductase, which help protect cells from carcinogens.[3]
Biosynthesis
The biosynthesis of this compound originates from the amino acid tryptophan. A series of enzymatic reactions, primarily involving cytochrome P450 enzymes, converts tryptophan into the core glucosinolate structure, which is then hydroxylated to form this compound.
Experimental Protocols
Accurate and reliable methods for the extraction and quantification of this compound are essential for research.
Extraction of this compound from Plant Material
This protocol outlines a common method for extracting glucosinolates from Brassica species.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
70% (v/v) methanol (B129727), pre-heated to 70°C
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Immediately freeze fresh plant material in liquid nitrogen to deactivate myrosinase.
-
Grind the frozen tissue into a fine powder.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of pre-heated 70% methanol to the tube.
-
Vortex immediately for 1 minute.
-
Incubate at 70°C for 10 minutes, with intermittent vortexing.
-
Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of hot 70% methanol, and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Quantification by HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 229 nm
-
Injection Volume: 20 µL
Quantification: Quantification is achieved by creating a calibration curve using a purified standard of this compound or a related indole glucosinolate with a known response factor.
Quantification by LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
Chromatographic Conditions: Similar to HPLC-UV, but often with a UHPLC system for better resolution and faster analysis times.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation. A common precursor ion for glucosinolates is [M-H]⁻.
Synthesis
The total synthesis of this compound is a complex process. A key step involves the preparation of a protected intermediate, 4-benzyloxydesulfoglucobrassicin.[3] The synthesis starts from 2-methyl-3-nitrophenol (B1294317) and proceeds through the formation of 4-benzyloxyindole (B23222) and 4-benzyloxy-3-(2-nitrovinyl)indole. This intermediate can then be further reacted to introduce the thioglucose and sulfate (B86663) moieties to yield the final product. Due to the instability of the 4-hydroxyindole (B18505) moiety, protection strategies are crucial.[3]
Conclusion
This compound is a significant indole glucosinolate with important roles in plant biology and potential applications in human health. This guide provides a foundational understanding of its chemical structure, properties, and biological activities. The detailed experimental protocols offer a starting point for researchers to accurately extract and quantify this compound, paving the way for further investigations into its mechanisms of action and therapeutic potential. The provided visualizations of its metabolic and biosynthetic pathways serve to illustrate the complex interplay of this molecule within biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of aphid myrosinase and degradation studies of glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses in this compound : preparation of 4-benzyloxydesulfoglucobrassicin [gcirc.org]
- 4. benchchem.com [benchchem.com]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multiple indole glucosinolates and myrosinases defend Arabidopsis against Tetranychus urticae herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Discovery, Isolation, and Analysis of 4-Hydroxyglucobrassicin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth overview of 4-hydroxyglucobrassicin (B1195005), an indole (B1671886) glucosinolate found in cruciferous plants. It details the initial discovery, comprehensive experimental protocols for its isolation and analysis, and its biosynthetic and degradation pathways. The information is intended to serve as a technical resource for professionals in research, natural product chemistry, and drug development.
Discovery and Initial Identification
This compound (4-hydroxyindol-3-ylmethylglucosinolate) was first isolated and identified as a desulfo-derivative from the green siliques (fruits) of Arabidopsis thaliana.[1] Its structure was confirmed by comparing its 1H NMR spectrum with that of the known desulfoglucosinolate previously identified in Brassica napus.[1] This discovery placed this compound within the family of indole glucosinolates, which are derived from the amino acid tryptophan.[2][3] Like other glucosinolates, it is a secondary metabolite involved in plant defense mechanisms and is a precursor to potentially bioactive compounds.[2][4]
Physicochemical Properties
This compound is an organic compound containing a glucosinolate moiety with a hydroxylated indole side chain.[5] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₂O₁₀S₂ | [6] |
| Molar Mass | 464.47 g/mol | [6][7] |
| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | [6] |
| CAS Registry Number | 83327-20-2 | [6][7] |
| Chemical Class | Alkylglucosinolate, Indole Glucosinolate | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Slightly soluble in water. | [5][8] |
Experimental Protocols: Isolation and Analysis
The isolation and analysis of this compound require a multi-step process designed to inactivate endogenous enzymes, extract the compound, and purify it for quantification. The following is a detailed methodology based on established protocols for glucosinolate analysis.[9][10]
Workflow for Isolation and Analysis of this compound
Materials and Reagents
-
Plant material (e.g., Arabidopsis thaliana siliques, Brassica spp. leaves)
-
Liquid nitrogen
-
Freeze-dryer
-
Grinder or mortar and pestle
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
DEAE-Sephadex A-25 or similar anion-exchange resin
-
Aryl sulfatase (Type H-1 from Helix pomatia)[9]
-
Sodium acetate (NaOAc)
-
Centrifuge tubes (2 mL and 50 mL)
-
Water bath or heating block
-
Ultrasonic bath
-
Centrifuge
-
HPLC system with a Photodiode Array (PDA) or UV detector
Step-by-Step Methodology
Step 1: Sample Preparation
-
Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench all enzymatic activity, particularly from myrosinase.[11][12]
-
Homogenize the frozen tissue into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.
-
Freeze-dry the powdered material to remove water, which aids in preservation and accurate weighing. Store the freeze-dried powder at -80°C until extraction.
Step 2: Glucosinolate Extraction
-
Weigh approximately 50-100 mg of the freeze-dried powder into a 2 mL centrifuge tube.[9]
-
Prepare a 70% (v/v) methanol solution in ultrapure water and pre-heat it to 75-90°C.[12][13]
-
Add 1 mL of the pre-heated 70% methanol to the sample tube. Vortex immediately and vigorously for 1 minute.
-
Incubate the tube in a water bath at 75°C for 10-15 minutes to ensure complete inactivation of myrosinase.[10][11]
-
After incubation, place the sample in an ultrasonic bath for 15 minutes to enhance extraction efficiency.[9]
-
Centrifuge the sample at approximately 3,000 x g for 10 minutes at room temperature to pellet the solid plant material.[9]
-
Carefully transfer the supernatant, which contains the crude glucosinolate extract, to a new tube.
Step 3: Purification by Ion-Exchange Chromatography
-
Prepare a mini-column by loading a small amount of DEAE-Sephadex A-25 resin into a suitable column or pipette tip.
-
Equilibrate the resin by washing with water.
-
Load the crude extract (supernatant from Step 2.7) onto the column. The negatively charged sulfate (B86663) group of the glucosinolates will bind to the anion-exchange resin.
-
Wash the column with water to remove unbound impurities like sugars and amino acids.
Step 4: Desulfation
-
Prepare a sulfatase solution. Dissolve aryl sulfatase in ultrapure water.[9]
-
Apply the sulfatase solution directly onto the ion-exchange column containing the bound glucosinolates.
-
Allow the enzymatic reaction to proceed overnight (12-18 hours) at room temperature. This cleaves the sulfate group, converting the glucosinolates into their desulfo- forms, which no longer bind to the resin.[10]
Step 5: Elution and Analysis
-
Elute the desulfoglucosinolates from the column by washing with ultrapure water. Collect the eluate.[9]
-
Freeze-dry the eluate to concentrate the sample.
-
Re-dissolve the residue in a precise volume of ultrapure water.
-
Analyze the sample using HPLC with a C18 column and a PDA or UV detector (typically at 229 nm for desulfoglucosinolates).[9]
Quantitative Data
Precise quantification of this compound requires comparison to a purified standard. However, relative quantification can be achieved through HPLC analysis. The following table provides typical HPLC parameters for the analysis of indole desulfoglucosinolates.
| Parameter | Value / Condition | Reference |
| HPLC Column | C18 reverse-phase | [9][10] |
| Mobile Phase | Gradient of water (A) and acetonitrile (B52724) or methanol (B) | [9] |
| Detection Wavelength | 229 nm | [9] |
| Relative Retention Time | 11.2 min (example condition) | [9] |
| Response Factor (RF) | 0.28 (relative to sinigrin (B192396) standard) | [9] |
Biosynthesis and Degradation Pathways
Biosynthesis of this compound
The biosynthesis of all indole glucosinolates, including this compound, originates from the amino acid tryptophan.[2] The core structure is assembled through a series of enzymatic steps involving cytochrome P450 enzymes, glucosylation, and sulfation.[3][14] The specific hydroxylation at the 4-position of the indole ring is a later modification of the core glucobrassicin (B1234704) structure.
References
- 1. 1,4-Dimethoxyglucobrassicin in Barbarea and this compound in Arabidopsis and Brassica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound this compound (FDB017766) - FooDB [foodb.ca]
- 6. This compound | C16H20N2O10S2 | CID 656561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | CAS:83327-20-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. KEGG PATHWAY: ko00966 [genome.jp]
The Function of 4-Hydroxyglucobrassicin in Arabidopsis thaliana: An In-depth Technical Guide
Abstract
4-Hydroxyglucobrassicin (4-OH-GBS) is a pivotal indole (B1671886) glucosinolate in the model plant Arabidopsis thaliana, playing a crucial role in the plant's defense against a range of biotic threats, including insect herbivores and microbial pathogens. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and multifaceted functions of 4-OH-GBS. We delve into the molecular mechanisms underlying its role in plant immunity, including its activation through the PEN2/PEN3 pathway and its contribution to callose deposition. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for the analysis of 4-OH-GBS and its effects, and provides visual representations of the key signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in plant science, as well as professionals in drug development seeking to understand and leverage plant-derived defense compounds.
Introduction
Arabidopsis thaliana employs a sophisticated chemical arsenal (B13267) to defend against herbivory and pathogen attack. Among the key players in this defense system are glucosinolates, a class of sulfur- and nitrogen-containing secondary metabolites. Indole glucosinolates, derived from the amino acid tryptophan, are particularly important in orchestrating defense responses. This compound (4-OH-GBS), an intermediate in the biosynthesis of other defense-related indole glucosinolates, has emerged as a critical molecule in its own right, contributing significantly to the plant's innate immunity.
This guide will explore the central role of 4-OH-GBS in Arabidopsis, from its synthesis to its downstream functions in fortifying the plant against its aggressors.
Biosynthesis and Catabolism of this compound
The metabolic pathway of 4-OH-GBS is tightly regulated, ensuring its availability when the plant perceives a threat.
Biosynthesis
The biosynthesis of 4-OH-GBS begins with the precursor indol-3-yl-methylglucosinolate (I3M), which is synthesized from tryptophan. The key enzymatic step in the formation of 4-OH-GBS is the hydroxylation of I3M at the 4-position of the indole ring. This reaction is primarily catalyzed by the cytochrome P450 monooxygenase, CYP81F2.[1][2][3] While other members of the CYP81F family exist, CYP81F2 is the main enzyme responsible for this specific conversion.[1] 4-OH-GBS can then be further metabolized, most notably through methylation by indole glucosinolate methyltransferases (IGMTs) to form 4-methoxyglucobrassicin (B122029) (4MO-I3M).[2][3]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Tryptophan [fillcolor="#F1F3F4"]; I3M [label="Indol-3-yl-methylglucosinolate (I3M)", fillcolor="#F1F3F4"]; "4_OH_GBS" [label="this compound (4-OH-GBS)", fillcolor="#FBBC05"]; "4MO_I3M" [label="4-Methoxyglucobrassicin (4MO-I3M)", fillcolor="#F1F3F4"];
Tryptophan -> I3M [label="Core Indole\nGlucosinolate Pathway"]; I3M -> "4_OH_GBS" [label="CYP81F2", color="#4285F4", fontcolor="#4285F4"]; "4_OH_GBS" -> "4MO_I3M" [label="IGMTs", color="#34A853", fontcolor="#34A853"]; } Caption: Biosynthesis of this compound.
Catabolism and Activation
Upon tissue damage or pathogen recognition, 4-OH-GBS and its methoxy-derivative, 4MO-I3M, are hydrolyzed by myrosinases. A key myrosinase in the defense signaling pathway is PENETRATION2 (PEN2), an atypical myrosinase.[2][4] The hydrolysis of these indole glucosinolates by PEN2 is a critical activation step, leading to the formation of unstable aglycones. These aglycones can then rearrange to form various bioactive compounds that contribute to the plant's defense response.[5]
Function in Plant Defense
4-OH-GBS and its derivatives are integral to the defense of Arabidopsis against a variety of biotic stresses.
Defense Against Fungal Pathogens
The PEN2-dependent catabolism of indole glucosinolates, including the pathway originating from 4-OH-GBS, is essential for resistance against a broad range of fungal pathogens.[4][6] This defense mechanism is part of the plant's innate immune response and is crucial for preventing fungal penetration of host cells. The breakdown products generated by PEN2 activity are thought to have direct antifungal properties or act as signals to trigger further downstream defense responses.
Defense Against Insect Herbivores
The accumulation of 4-OH-GBS and 4MO-I3M, regulated by CYP81F2, has been shown to contribute to the defense against phloem-feeding insects like the green peach aphid (Myzus persicae).[7] While the exact mechanism is still under investigation, it is believed that the breakdown products of these glucosinolates act as deterrents or are toxic to the aphids.
Role in Callose Deposition
A significant downstream effect of the PEN2-mediated activation of indole glucosinolates is the deposition of callose at the site of pathogen attack.[8][9] Callose, a β-1,3-glucan polymer, forms a physical barrier that reinforces the cell wall, thereby impeding the progression of invading pathogens. The signaling pathway leading to callose deposition is intricately linked to the metabolic activation of 4-OH-GBS and its derivatives.
Signaling Pathways
The involvement of 4-OH-GBS in plant defense is controlled by complex signaling networks that are initiated upon pathogen recognition.
PAMP-Triggered Immunity (PTI) and CYP81F2 Induction
The perception of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin (B1172586) peptide flg22, by Pattern Recognition Receptors (PRRs) like FLS2, triggers a signaling cascade known as PAMP-Triggered Immunity (PTI). This cascade involves Mitogen-Activated Protein Kinases (MAPKs) and leads to the transcriptional reprogramming of the plant cell, including the upregulation of defense-related genes. The expression of CYP81F2, the key enzyme for 4-OH-GBS biosynthesis, is induced upon PAMP perception, leading to an increased production of 4-OH-GBS and 4MO-I3M to bolster the plant's defensive capabilities.
The PEN2/PEN3-Mediated Defense Pathway
Once synthesized, 4MO-I3M (derived from 4-OH-GBS) is catabolized by the myrosinase PEN2. The resulting breakdown products are then thought to be exported out of the cell to the site of attempted pathogen invasion by the ATP-binding cassette (ABC) transporter PEN3.[10] This localized secretion of antimicrobial compounds is a key feature of the plant's ability to mount a targeted defense response.
Data Presentation
Quantitative data on the concentration of 4-OH-GBS and the expression of related genes are crucial for understanding its role in plant defense. While absolute quantitative data is often presented graphically in the literature, this section summarizes the available information in a structured format.
Table 1: Concentration of Indole Glucosinolates in Arabidopsis thaliana
| Genotype/Tissue | This compound (4-OH-GBS) | 4-Methoxyglucobrassicin (4MO-I3M) | Reference |
| Arabidopsis Oy-0 roots | High accumulation | - | [4] |
| Arabidopsis Col-0 roots | Lower accumulation compared to Oy-0 | Lower accumulation compared to Oy-0 | [4] |
| Arabidopsis leaves | Present | Present | [11] |
| Arabidopsis green siliques | Isolated from this tissue | - | [12][13] |
Note: Specific concentrations in µmol/g FW are not consistently reported in a tabular format in the reviewed literature. The table reflects relative abundance.
Table 2: Relative Gene Expression of Key Genes in 4-OH-GBS Metabolism and Signaling
| Gene | Condition | Change in Expression | Reference |
| CYP81F2 | Pathogen infection (Phytophthora capsici) | Upregulated | [14] |
| CYP81F2 | flg22 treatment | Upregulated | [15] |
| PEN2 | flg22 treatment | Upregulated | [15] |
| MYB51 (Transcription factor) | flg22 treatment | Upregulated | [15] |
Note: This table represents qualitative changes in gene expression. Fold-change values are often time- and experiment-dependent and are best visualized in the original publications.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4-OH-GBS function.
Glucosinolate Extraction and Analysis by HPLC
This protocol is adapted from established methods for the extraction and quantification of glucosinolates.[12][15]
Materials:
-
Arabidopsis thaliana tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Lyophilizer
-
70% (v/v) methanol (B129727)
-
DEAE-Sephadex A-25 resin
-
Sulfatase (from Helix pomatia)
-
Milli-Q water
-
HPLC system with a C18 column and UV detector (229 nm)
-
Sinigrin (for standard curve)
Procedure:
-
Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue to dryness and grind to a fine powder.
-
Extraction:
-
To a known weight of lyophilized powder (e.g., 50 mg), add 1 mL of pre-heated 70% methanol (70°C).
-
Vortex thoroughly and incubate at 70°C for 10 minutes to inactivate myrosinases.
-
Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant.
-
-
Desulfation:
-
Prepare a mini-column with DEAE-Sephadex A-25 resin.
-
Apply the glucosinolate extract to the column. The glucosinolates will bind to the resin.
-
Wash the column with water to remove impurities.
-
Add sulfatase solution to the column and incubate overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates, forming desulfoglucosinolates.
-
-
Elution and Analysis:
-
Elute the desulfoglucosinolates from the column with Milli-Q water.
-
Analyze the eluate by HPLC on a C18 column.
-
Detect desulfoglucosinolates at 229 nm.
-
Quantify by comparing peak areas to a standard curve of desulfo-sinigrin.
-
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
A [label="Plant Tissue Collection\n(Freeze in Liquid N2)"]; B [label="Lyophilization and Grinding"]; C [label="Extraction with 70% Methanol (70°C)"]; D [label="Centrifugation"]; E [label="Supernatant Collection"]; F [label="Application to DEAE-Sephadex Column"]; G [label="Sulfatase Treatment\n(Desulfation)"]; H [label="Elution of Desulfoglucosinolates"]; I [label="HPLC Analysis (C18 column, 229 nm)"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: Workflow for Glucosinolate Analysis.
In Vitro CYP81F2 Enzyme Assay
This protocol describes a general approach for assaying the activity of a microsomal cytochrome P450 enzyme like CYP81F2.[8]
Materials:
-
Microsomal fraction containing expressed CYP81F2 (e.g., from insect cells or yeast)
-
Indol-3-yl-methylglucosinolate (I3M) substrate
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
-
Acetonitrile (for quenching)
-
LC-MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the microsomal fraction containing CYP81F2.
-
Initiate Reaction: Add I3M to the reaction mixture to start the enzymatic reaction.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of acetonitrile.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS to detect the formation of this compound.
Callose Deposition Staining and Quantification
This protocol is based on the aniline (B41778) blue staining method to visualize and quantify callose deposits.[1][2][16]
Materials:
-
Arabidopsis thaliana leaves
-
Ethanol:acetic acid (3:1, v/v) destaining solution
-
150 mM K₂HPO₄ buffer
-
Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄)
-
Fluorescence microscope with a DAPI filter
Procedure:
-
Fixation and Destaining:
-
Harvest leaves and place them in the destaining solution.
-
Incubate until the leaves are clear (this may take 24-48 hours), changing the solution if necessary.
-
-
Rehydration and Staining:
-
Wash the destained leaves with 150 mM K₂HPO₄ buffer for 30 minutes.
-
Incubate the leaves in the aniline blue staining solution for at least 2 hours in the dark.
-
-
Microscopy and Quantification:
-
Mount the stained leaves in 50% glycerol on a microscope slide.
-
Visualize callose deposits as bright fluorescent spots using a fluorescence microscope with a DAPI filter.
-
Quantify callose deposition by counting the number of spots per unit area or by measuring the total fluorescence intensity using image analysis software.
-
Conclusion and Future Perspectives
This compound is a key metabolite in the defense strategy of Arabidopsis thaliana. Its biosynthesis is tightly regulated and induced upon pathogen perception, leading to the production of downstream compounds that contribute to both direct and indirect defense mechanisms. The activation of 4-OH-GBS and its derivatives through the PEN2/PEN3 pathway highlights a sophisticated mechanism of targeted chemical warfare at the cellular level.
While significant progress has been made in elucidating the function of 4-OH-GBS, several areas warrant further investigation. The precise chemical nature of the bioactive breakdown products exported by PEN3 remains to be fully characterized. A more comprehensive quantitative analysis of 4-OH-GBS and its derivatives in different tissues and under various stress conditions will provide a clearer picture of its dynamic regulation. Furthermore, understanding the interplay between the indole glucosinolate pathway and other defense signaling networks, such as those mediated by salicylic (B10762653) acid and jasmonic acid, will be crucial for a holistic view of plant immunity.
For drug development professionals, the pathways involved in the synthesis and activation of 4-OH-GBS offer potential targets for the development of novel agrochemicals that can prime or enhance the plant's natural defense mechanisms, leading to more sustainable agricultural practices.
References
- 1. Glucosinolate Breakdown in Arabidopsis: Mechanism, Regulation and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutant Allele-Specific Uncoupling of PENETRATION3 Functions Reveals Engagement of the ATP-Binding Cassette Transporter in Distinct Tryptophan Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis Pleiotropic Drug Resistance Transporters PEN3 and PDR12 Mediate Camalexin Secretion for Resistance to Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIACYLGLYCEROL KINASE 5 participates in flagellin-induced signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the Arabidopsis Flagellin Receptor: FLS2-FLS2 Association and the Contributions of Specific Domains to Signaling Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The glucosinolate breakdown product indole-3-carbinol acts as an auxin antagonist in roots of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the proliferation of Myzus persicae (sulzer) during the winter season for year-round production within a smart farm facility | PLOS One [journals.plos.org]
- 10. The Arabidopsis Receptor Kinase FLS2 Binds flg22 and Determines the Specificity of Flagellin Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The transcriptional landscape of Arabidopsis thaliana pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arabidopsis Actin-Binding Protein WLIM2A Links PAMP-Triggered Immunity and Cytoskeleton Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and biochemical basis of FLS2-mediated signal activation and transduction in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
An In-depth Technical Guide on 4-Hydroxyglucobrassicin Concentration in Broccoli Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate, a class of nitrogen- and sulfur-containing secondary metabolites found predominantly in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.[1][2] Glucosinolates and their hydrolysis products are of significant interest in nutritional and pharmaceutical research due to their potential health-promoting properties, including antioxidant and chemopreventive activities.[1][3][4]
Upon damage to the plant tissue, the enzyme myrosinase hydrolyzes glucosinolates into biologically active compounds.[3] this compound, like its parent compound glucobrassicin, can be converted to indole-3-carbinol (B1674136) (I3C).[2] In the acidic environment of the stomach, I3C undergoes condensation to form metabolites such as 3,3'-diindolylmethane (B526164) (DIM).[5][6] These derivatives are known to modulate multiple cellular signaling pathways implicated in cancer progression, including those that regulate the cell cycle, apoptosis, and inflammation.[3][7][8][9]
Broccoli seeds are a particularly concentrated source of glucosinolates compared to mature plants.[10][11] Accurate quantification of this compound in broccoli seeds is therefore critical for quality control in the development of functional foods and pharmaceutical products, for efficacy studies, and for a deeper understanding of its role in human health.[1] This guide provides a comprehensive overview of the concentration of this compound in broccoli seeds, detailed experimental protocols for its analysis, and a review of the signaling pathways modulated by its derivatives.
Concentration of this compound in Broccoli Seeds
The concentration of this compound can vary significantly among different broccoli cultivars. The following table summarizes quantitative data from a comprehensive study that analyzed the glucosinolate content in the seeds of 33 commercially available broccoli cultivars.[10][11]
Table 1: Concentration of this compound and Glucoraphanin in Various Broccoli Seed Cultivars
| Cultivar | This compound (μmol/g FW) | Glucoraphanin (μmol/g FW) |
| Arcadia | 2.12 | 34.6 |
| Chancellor | 2.21 | 35.5 |
| Coronado Crown | 2.47 | 34.1 |
| Decathlon | 2.49 | 36.6 |
| Emerald Crown | 2.19 | 35.1 |
| Endeavor | 2.50 | 36.3 |
| Everest | 2.29 | 35.8 |
| Galleon | 2.39 | 35.5 |
| Greenbelt | 2.23 | 31.8 |
| Green Duke | 2.35 | 34.7 |
| Green Valiant | 2.42 | 35.9 |
| Heritage | 2.37 | 35.6 |
| Hilton | 2.39 | 36.1 |
| Land O’Lakes 202 | 2.30 | 35.7 |
| Legend | 2.38 | 35.4 |
| Marathon | 2.41 | 35.8 |
| Mariner | 2.36 | 35.5 |
| Minaret | 2.42 | 35.8 |
| Packman | 2.40 | 35.7 |
| Paragon | 2.28 | 35.1 |
| Patriot | 2.50 | 36.5 |
| Pinnacle | 2.44 | 36.1 |
| Pirate | 2.47 | 36.2 |
| Premium Crop | 2.38 | 35.6 |
| Regal | 2.42 | 36.0 |
| San Miguel | 2.48 | 36.3 |
| Shogun | 2.43 | 36.0 |
| Sprinter | 2.41 | 35.9 |
| Sultan | 2.43 | 36.0 |
| Super Crown | 2.40 | 35.7 |
| Super Dome | 2.40 | 35.8 |
| Surfer | 2.44 | 36.1 |
| Windsor | 2.41 | 35.9 |
| Source: Adapted from West, L. G., et al. (2004), Journal of Agricultural and Food Chemistry.[10][11] | ||
| (Note: FW = Fresh Weight. The original study reported values in μmol/g of extracted weight (EW); these have been recalculated to fresh weight for consistency.)[11] |
Experimental Protocols for Analysis
Accurate quantification of this compound requires a multi-step process involving careful sample preparation, extraction, purification, and analysis. Modern methods favor direct analysis of the intact glucosinolate using LC-MS/MS, which offers high sensitivity and specificity.[12][13]
Sample Preparation and Extraction
The initial and most critical step is the inactivation of the endogenous myrosinase enzyme to prevent enzymatic degradation of glucosinolates during sample processing.[13][14]
-
Seed Grinding & Defatting : Grind broccoli seeds to a fine powder using a commercial grinder. To remove lipids that can interfere with subsequent steps, the powder can be defatted overnight in a Soxhlet extractor using hexane.[11]
-
Myrosinase Inactivation and Extraction :
-
Weigh approximately 0.1–0.5 g of the defatted seed powder into a centrifuge tube.[13][14]
-
Add 5-10 mL of pre-heated 70% methanol (B129727) (in water, v/v) at 70-75°C.[13][14][15] The hot solvent effectively denatures the myrosinase enzyme.[14]
-
Vortex the mixture vigorously for 1-2 minutes and incubate in a 70-75°C water bath for 10-20 minutes, with intermittent vortexing.[13]
-
-
Centrifugation and Supernatant Collection :
-
Filtration : Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[13][16]
Analytical Methodology: UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for its speed, sensitivity, and ability to quantify intact glucosinolates without a desulfation step.[12]
-
Instrumentation : A UHPLC system coupled to a triple quadrupole or Q-TRAP mass spectrometer with an electrospray ionization (ESI) source.[13][17]
-
Column : A reversed-phase C18 column (e.g., Synergi Fusion-RP or Kinetex XB-C18) is effective for separating intact glucosinolates.[18]
-
Mobile Phase : A gradient elution is typically used, for example:
-
MS/MS Detection : Analysis is performed in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for this compound should be optimized.
-
Quantification : A calibration curve is constructed using a certified reference standard of this compound. To account for matrix effects, matrix-matched calibration or the use of a stable isotope-labeled internal standard is recommended for highest accuracy.[16]
Figure 1. Experimental workflow for this compound quantification.
Bioactivity and Key Signaling Pathways
The biological activity of this compound is primarily attributed to its breakdown products, I3C and DIM.[3] These compounds are known to modulate a multitude of signaling pathways that are often dysregulated in cancer and other chronic diseases.[6][8][9]
Metabolic Activation Pathway
When broccoli seeds are consumed, myrosinase released upon mastication hydrolyzes this compound. The resulting unstable aglycone rearranges to form various products, including I3C. In the acidic environment of the stomach, two molecules of I3C condense to form DIM.[6]
Figure 2. Metabolic conversion of this compound to bioactive compounds.
Modulation of Cancer-Related Signaling Pathways by DIM
DIM is a pleiotropic molecule that influences numerous pathways critical to cancer cell proliferation, survival, and metastasis.[7] Its chemopreventive effects are mediated through the regulation of key cellular targets.[19][20]
-
Estrogen Metabolism : DIM promotes the metabolism of estrogen towards the less potent 2-hydroxyestrone (B23517) (2-OHE1) and away from the more proliferative 16α-hydroxyestrone, which is beneficial in preventing hormone-dependent cancers.[7][21]
-
Cell Cycle Arrest : DIM can induce cell cycle arrest, often at the G1 phase, by modulating the expression of cell cycle regulators like p21 and p27.[22]
-
Induction of Apoptosis : DIM promotes programmed cell death in cancer cells by inhibiting pro-survival pathways such as PI3K/Akt and NF-κB.[7][20][22]
-
Inhibition of Angiogenesis : It can inhibit the formation of new blood vessels that supply tumors by downregulating factors like Vascular Endothelial Growth Factor (VEGF).[19]
-
Detoxification Pathways : DIM is an activator of the Nrf2 pathway, which upregulates the expression of Phase II detoxification enzymes, aiding in the elimination of carcinogens.[6][20]
Figure 3. Major signaling pathways modulated by DIM leading to chemopreventive effects.
Conclusion
Broccoli seeds are a rich and valuable source of the indole glucosinolate this compound. While concentrations vary between cultivars, they are consistently present in significant amounts. The analysis and quantification of this compound require robust protocols that prevent enzymatic degradation and employ sensitive analytical techniques like UHPLC-MS/MS. The true therapeutic potential of this compound lies in its metabolic derivatives, I3C and DIM, which exert potent chemopreventive effects by modulating a complex network of cellular signaling pathways. This guide provides the foundational data and methodologies necessary for researchers and drug development professionals to further explore and harness the potential of this important phytochemical.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 5. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 7. nbinno.com [nbinno.com]
- 8. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]
- 9. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DIM (diindolylmethane) enhances metabolism of oestrogens - Cancer - Nutranews [nutranews.org]
- 22. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 4-Hydroxyglucobrassicin: A Technical Guide to its Presumed Health Benefits
For Immediate Release
This technical guide provides a comprehensive overview of the potential health benefits of 4-hydroxyglucobrassicin (B1195005), a glucosinolate found in cruciferous vegetables. While direct research on this specific compound is limited, this paper extrapolates its potential therapeutic effects based on the extensive research conducted on its close structural analog, glucobrassicin (B1234704), and its well-studied hydrolysis products, indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM). This document is intended for researchers, scientists, and drug development professionals interested in the untapped therapeutic potential of indole (B1671886) glucosinolates.
Introduction
Cruciferous vegetables, such as broccoli, cabbage, and cauliflower, are rich sources of glucosinolates, a class of sulfur-containing compounds with recognized health-promoting properties.[1] Upon consumption, these compounds are hydrolyzed by the enzyme myrosinase into various bioactive metabolites, including indoles and isothiocyanates.[2][3] While much of the research has focused on glucobrassicin and its derivatives, I3C and DIM, another related compound, this compound, remains largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed analysis of the potential health benefits of this compound, drawing parallels from the established biological activities of its better-known counterparts.
This compound is an indole glucosinolate structurally similar to glucobrassicin, differing by the presence of a hydroxyl group on the indole ring.[4] This structural modification may influence its bioavailability, metabolism, and ultimately, its biological activity. It is hypothesized that upon hydrolysis, this compound yields 4-hydroxyindole-3-carbinol, a compound whose effects are yet to be extensively characterized.
Presumed Health Benefits and Mechanisms of Action
Based on the known health benefits of I3C and DIM, it is plausible that this compound and its metabolites possess similar chemopreventive, anti-inflammatory, and antioxidant properties. The primary mechanisms of action are likely to involve the modulation of key signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Chemopreventive Effects
The most well-documented health benefit of glucobrassicin-derived indoles is their potential to prevent and inhibit the growth of various cancers, including breast, prostate, and colorectal cancers.[2][4] This activity is attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Summary: Effects of Glucobrassicin-Derived Indoles on Cancer Cells
| Compound | Cell Line | Assay | Effect | Concentration/Time |
| Indole-3-carbinol (I3C) | Human Colorectal Cancer (DLD1, HCT116, HT-29, LS513, RKO) | Cell Viability | Dose-dependent decrease | Not Specified[5] |
| Indole-3-carbinol (I3C) | Human Colorectal Cancer (DLD1, HCT116, HT-29, LS513, RKO) | Apoptosis (Caspase-3/7 activity) | Induction of apoptosis | Not Specified[5] |
| 3,3'-Diindolylmethane (DIM) | Triple-Negative Breast Cancer (TNBC) | Tumor Growth (in vivo) | Inhibition of tumor growth | 5 and 10 mg/kg b.w.[6] |
| High-Glucosinolate (HGSL) DHL Extracts | Human Colorectal Cancer (HCT116, HT29, SW480) | Anti-proliferative Activity (IC50) | Inhibition of proliferation | ~1.0 - 1.75 mg/mL at 48-72h[7] |
Anti-inflammatory Effects
Chronic inflammation is a key driver of many chronic diseases, including cancer.[8] I3C and DIM have demonstrated potent anti-inflammatory properties by inhibiting the activity of pro-inflammatory signaling pathways such as NF-κB.[9]
Quantitative Data Summary: Anti-inflammatory Effects of Glucobrassicin-Derived Indoles
| Compound | Cell System | Assay | Effect |
| Indole Glucosinolates | LPS-stimulated THP-1 cells | TNF-α secretion | Inhibition |
| High-Glucosinolate (HGSL) DHL Extracts | LPS-stimulated RAW264.7 cells | Nitric Oxide Production | Suppression |
| High-Glucosinolate (HGSL) DHL Extracts | LPS-stimulated RAW264.7 cells | Pro-inflammatory Cytokine Expression | Inhibition |
Detoxification and Antioxidant Effects
I3C and DIM can modulate the activity of phase I and phase II detoxification enzymes, which are crucial for metabolizing and eliminating carcinogens and other toxins from the body.[10] This is partly achieved through the activation of the Aryl hydrocarbon Receptor (AhR) and the Nrf2 signaling pathways.[10]
Key Signaling Pathways
The biological activities of glucobrassicin-derived indoles are mediated through their interaction with several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Hydrolysis of this compound
The initial and critical step for the bioactivity of this compound is its enzymatic hydrolysis by myrosinase, which is presumed to yield the unstable intermediate 4-hydroxy-3-indolylmethylisothiocyanate. This intermediate is expected to rapidly convert to 4-hydroxyindole-3-carbinol.
Caption: Presumed hydrolysis pathway of this compound.
Aryl hydrocarbon Receptor (AhR) Signaling Pathway
I3C and DIM are known ligands of the Aryl hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating the expression of genes involved in detoxification.[10]
Caption: Presumed activation of the AhR signaling pathway.
NF-κB Signaling Pathway
The anti-inflammatory effects of glucobrassicin-derived indoles are largely attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response.[9]
Caption: Presumed inhibition of the NF-κB signaling pathway.
Experimental Protocols
To facilitate further research into the bioactivity of this compound, this section provides detailed methodologies for key experiments based on protocols used for related compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, PC-3)
-
Complete cell culture medium
-
4-Hydroxyindole-3-carbinol (or synthesized this compound hydrolysis products)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with varying concentrations of the test compound and a vehicle control.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.[7]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by the test compound using flow cytometry.
-
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the desired concentrations of the test compound for a specified time.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[7]
-
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-p65)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Imaging system
-
-
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.[7]
-
Conclusion and Future Directions
While direct evidence for the health benefits of this compound is currently lacking, the extensive body of research on its structural analog, glucobrassicin, and its bioactive metabolites, I3C and DIM, provides a strong rationale for its investigation as a potential therapeutic agent. The presumed anti-cancer, anti-inflammatory, and antioxidant properties of this compound, likely mediated through the modulation of key signaling pathways such as AhR and NF-κB, warrant further exploration.
Future research should focus on:
-
The isolation and purification of this compound from natural sources.
-
The chemical synthesis of 4-hydroxyindole-3-carbinol to facilitate in vitro and in vivo studies.
-
Quantitative analysis of the cytotoxic, anti-proliferative, and anti-inflammatory effects of this compound and its metabolites.
-
Elucidation of the specific signaling pathways modulated by these compounds.
-
Preclinical and clinical studies to evaluate the safety and efficacy of this compound for the prevention and treatment of chronic diseases.
The investigation of this compound represents a promising new frontier in the field of nutritional science and drug discovery from natural products.
References
- 1. Indole-3-carbinol - Wikipedia [en.wikipedia.org]
- 2. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 4. Showing Compound this compound (FDB017766) - FooDB [foodb.ca]
- 5. Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Methodological & Application
Application Notes and Protocols for the Extraction of 4-Hydroxyglucobrassicin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables such as broccoli, cabbage, and kale.[1] Upon enzymatic hydrolysis by myrosinase, which occurs when plant tissue is damaged, this compound and other glucosinolates release bioactive compounds like isothiocyanates and indole-3-carbinol.[1] These breakdown products are of significant interest in nutritional and pharmaceutical research for their potential antioxidant and anti-cancer properties.[1] Accurate and efficient extraction of intact this compound is critical for research and development.
This document provides a detailed protocol for the extraction of this compound from plant material, summarizing best practices from established methodologies. The protocol emphasizes the critical step of myrosinase inactivation to prevent enzymatic degradation of the target compound.
Data Summary
The following table summarizes quantitative data related to the extraction and analysis of glucosinolates, including this compound.
| Parameter | Value/Range | Plant Material/Conditions | Source |
| Extraction Solvents | 70% Methanol (B129727) | General glucosinolate extraction | [2][3][4] |
| 80% Methanol | Effective for myrosinase inactivation | [5][6] | |
| 50% Ethanol | Alternative to methanol, less toxic | [6][7] | |
| Extraction Temperature | 70-75°C | For myrosinase inactivation with hot solvent | [1][3][8] |
| 90-92°C (briefly) | For rapid myrosinase inactivation | [6] | |
| Cold (~20°C) | Effective with 80% methanol, minimizes thermal degradation | [6][9] | |
| Sample to Solvent Ratio | 1:15 to 1:35 (w/v) | Prevents solvent saturation | [8] |
| pH for Stability | 1-7 | Optimal for 4-methoxyglucobrassicin | [3] |
| HPLC Detection Wavelength | 229 nm | For desulfo-glucosinolates | [4][10][11] |
| Total Glucosinolate Content (Broccoli Florets) | 0.1705 to 5.8174 mg/g (DW) | 191 broccoli genotypes | [11] |
| Glucobrassicin Content (Broccoli Florets) | 0.0144 to 1.5767 mg/g (DW) | 191 broccoli genotypes | [11] |
Experimental Workflow
Caption: Experimental workflow for the extraction and quantification of this compound.
Detailed Experimental Protocol
This protocol is designed to extract intact this compound by minimizing enzymatic and thermal degradation.
1. Materials and Reagents
-
Plant material (e.g., broccoli, kale, cabbage)
-
Liquid nitrogen
-
70% Methanol (v/v in ultrapure water)[2]
-
DEAE Sephadex A-25[10]
-
Sodium acetate[2]
-
Ultrapure water
-
This compound analytical standard
-
Internal standard (e.g., Sinigrin)[10]
-
Microcentrifuge tubes (2 mL)
-
Mortar and pestle or cryogenic grinder
-
Water bath or heating block
-
Centrifuge
-
Solid-phase extraction (SPE) manifold and columns
-
HPLC system with a UV/Vis detector and a C18 reversed-phase column[1][10]
-
Syringe filters (0.22 µm)[3]
2. Sample Preparation
-
Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to halt all enzymatic activity.[3]
-
Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder.[1][3]
-
Store the powdered sample at -80°C until extraction to ensure stability.[3]
3. Extraction
This protocol utilizes a hot solvent method for simultaneous extraction and myrosinase inactivation.
-
Pre-heat a solution of 70% methanol to 70°C in a water bath.[3]
-
Weigh approximately 50-100 mg of the frozen plant powder into a 2 mL microcentrifuge tube.[2][4]
-
Add 1 mL of the pre-heated 70% methanol to the sample.[3]
-
Vortex immediately for 1 minute to ensure thorough mixing and rapid enzyme inactivation.[3]
-
Incubate the sample at 70°C for 10 minutes, with intermittent vortexing.[3]
-
Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the glucosinolates. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of hot 70% methanol, and the supernatants combined.[3]
4. Purification and Desulfation
This step purifies the glucosinolates from the crude extract and prepares them for HPLC analysis.
-
Prepare a mini-column with DEAE Sephadex A-25 resin. Equilibrate the column by washing with ultrapure water.[1]
-
Load the combined supernatant (glucosinolate extract) onto the column. The negatively charged glucosinolates will bind to the resin.[1][2]
-
Wash the column sequentially with 1 mL of 70% methanol and then 1 mL of ultrapure water to remove impurities.[1][2]
-
Add 75 µL of purified aryl sulfatase solution to the column and allow it to react overnight (16-18 hours) at room temperature to enzymatically remove the sulfate (B86663) group.[1][10]
5. Elution and Sample Preparation for Analysis
-
Elute the desulfated glucosinolates from the column with 2 x 0.5 mL of ultrapure water.[1][10]
-
Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.[3]
-
The sample is now ready for HPLC analysis. If not analyzed immediately, store the final extract at -20°C.[3]
6. HPLC Analysis and Quantification
-
Analyze the sample using a reverse-phase HPLC system equipped with a C18 column.
-
Use a gradient of water and acetonitrile (B52724) for separation.
-
Detect the desulfo-glucosinolates at a wavelength of 229 nm.[11]
-
Quantify the amount of this compound by comparing its peak area to that of an internal standard and a calibration curve generated from a known analytical standard.[10]
Troubleshooting
Caption: Troubleshooting guide for low extraction yield of this compound.
Concluding Remarks
This protocol provides a robust and reliable method for the extraction of this compound from plant materials. The critical steps of rapid myrosinase inactivation and proper purification are emphasized to ensure the integrity and accurate quantification of the target compound. Researchers should consider optimizing specific parameters, such as sample amount and extraction volumes, based on the specific plant matrix and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of 4-Hydroxyglucobrassicin in Cabbage
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate found in Brassica vegetables, including cabbage.[1][2] Upon consumption and breakdown by the enzyme myrosinase, it releases bioactive compounds that are of interest in nutritional and pharmaceutical research for their potential health benefits.[3] Accurate quantification of this compound is essential for quality control in the food industry and for research into its biological activities.[2] This application note provides a detailed protocol for the extraction, purification, and quantification of this compound in cabbage using High-Performance Liquid Chromatography (HPLC) with UV detection.
The analytical method described herein involves the extraction of glucosinolates from cabbage, followed by purification using ion-exchange chromatography and subsequent enzymatic desulfation.[3][4] The resulting desulfo-glucosinolates are then separated and quantified by reversed-phase HPLC.[4] This approach is robust and widely adopted for the analysis of glucosinolates in plant materials.[2]
Experimental Protocols
1. Sample Preparation and Extraction
This protocol is designed to extract intact glucosinolates while minimizing enzymatic and thermal degradation.[5]
-
Sample Homogenization: To halt enzymatic activity, immediately flash-freeze fresh cabbage material in liquid nitrogen.[5][6] The frozen tissue should then be ground to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[5] Store the powdered sample at -80°C until extraction.[5][6]
-
Extraction:
-
Weigh approximately 1 gram of the powdered cabbage sample into a centrifuge tube.
-
Add 10 mL of 70% methanol (B129727) pre-heated to 70°C.[5] This step serves to both extract the glucosinolates and inactivate the myrosinase enzyme.[3][5]
-
Vortex the mixture thoroughly and incubate in a 70°C water bath for 30 minutes, with intermittent vortexing.[6]
-
Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the glucosinolates.[3]
-
2. Ion-Exchange Purification and Desulfation
This procedure purifies the glucosinolates from the crude extract and prepares them for HPLC analysis.
-
Column Preparation: Prepare a small column with DEAE-Sephadex A-25 resin.[3][6] Equilibrate the column by washing it with ultrapure water.[3]
-
Sample Loading: Load the supernatant from the extraction step onto the ion-exchange column. The negatively charged glucosinolates will bind to the resin.[3]
-
Washing:
-
Wash the column twice with 1 mL of 70% methanol to remove impurities.[4]
-
Wash the column with 1 mL of ultrapure water to remove the methanol.[4]
-
Equilibrate the column for the enzymatic reaction by washing it twice with 1 mL of 20 mM sodium acetate (B1210297) buffer.[4]
-
-
On-Column Desulfation:
-
Prepare a solution of purified sulfatase from Helix pomatia.
-
Apply the sulfatase solution to the column and allow it to react overnight (approximately 16-18 hours) at room temperature.[3] This enzymatic step removes the sulfate (B86663) group, creating desulfo-glucosinolates which are more amenable to reversed-phase HPLC.[3]
-
-
Elution: Elute the desulfo-glucosinolates from the column by washing with two 1 mL portions of ultrapure water.[3]
-
Sample Preparation for HPLC: Lyophilize (freeze-dry) the eluate to obtain a purified powder of desulfo-glucosinolates.[4][6] Reconstitute the powder in a precise volume of ultrapure water or the initial mobile phase for HPLC analysis.[4][6] Filter the sample through a 0.22 µm syringe filter before injection.[7]
3. HPLC Analysis
-
Chromatographic Conditions: The following are recommended starting conditions for the HPLC analysis and may require optimization based on the specific instrument and column used.[3]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Ultrapure water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 2% B, increase to 7.5% B over 6 minutes, then increase to 35% B over 19 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 229 nm |
| Injection Volume | 10 µL |
-
Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve constructed from a certified reference standard of this compound.[3] The retention time for this compound is approximately 11.2 minutes under similar conditions.[4]
Data Presentation
The concentration of this compound and other related glucosinolates can vary significantly among different cabbage cultivars and in response to different growing and storage conditions.[8][9]
Table 1: Representative Concentrations of Indole Glucosinolates in Cabbage (µmol/g dry weight)
| Glucosinolate | Red Cabbage | Chinese Cabbage |
| This compound | Present, concentration varies | Present, concentration varies |
| Glucobrassicin | 2.5 | 4.1 |
| 4-Methoxyglucobrassicin | 3.1 | 8.1 |
| Neoglucobrassicin | Not typically reported | Present, concentration varies |
Note: The concentrations are indicative and can vary. Data derived from multiple sources.[7][8]
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified pathway of this compound and its enzymatic hydrolysis.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UHPLC-MS/MS Method for the Quantification of 4-Hydroxyglucobrassicin
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate found in Brassicaceae vegetables, such as broccoli and radish.[1] Glucosinolates and their hydrolysis products are of significant interest in nutritional science and drug development due to their potential health benefits, including anticarcinogenic properties.[2] Accurate quantification of specific glucosinolates like this compound is crucial for understanding their biological roles and for the quality control of food products and herbal supplements. However, the inherent instability of glucosinolates in the presence of the myrosinase enzyme, which is released upon tissue damage, presents an analytical challenge.[3][4]
This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the direct quantification of intact this compound in plant matrices. This method avoids the time-consuming desulfation step required by traditional HPLC-UV methods and offers superior sensitivity and specificity.[5][6] The protocol includes a sample preparation procedure designed to inactivate myrosinase, ensuring the accurate measurement of the intact glucosinolate.
Analytical Method
A UHPLC system coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode was used for the analysis. Chromatographic separation was achieved on a C18 reversed-phase column.
Key Analyte Information:
-
Analyte: this compound
-
Abbreviation: 4OHGBC
-
Chemical Class: Indole Glucosinolate
Quantitative Data Summary
The following table summarizes the typical method validation parameters for the UHPLC-MS/MS quantification of this compound and other related glucosinolates. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.04 µg/g | [6] |
| Limit of Quantification (LOQ) | 0.13 µg/g - 1.43 nmol/g FW | [6][7] |
| Accuracy (Recovery) | 41-98% | [8] |
| Precision (RSD) | Inter-day: 5.8-12.7%, Intra-day: 3.5-9.3% | [6] |
Note: The lower recovery rates for this compound can be attributed to its known thermal lability.[8]
Detailed Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Plant tissue samples (e.g., broccoli, radish)
Sample Preparation
To ensure accurate quantification, it is critical to inhibit myrosinase activity immediately upon sample collection.
-
Sample Collection & Freezing: Immediately flash-freeze fresh plant material in liquid nitrogen.[3] Store samples at -80°C until processing.
-
Homogenization: Grind the frozen tissue to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.[3]
-
Extraction & Myrosinase Inactivation:
-
Weigh approximately 100 mg of the frozen, powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.0 mL of pre-heated 70% methanol (in water, v/v) at 70-75°C.[9][10] The heated solvent serves to inactivate the myrosinase enzyme.[4]
-
Vortex the tube vigorously for 30 seconds.
-
Incubate the sample in a heating block or water bath at 70-75°C for 10-20 minutes, with intermittent vortexing.[7][9]
-
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[10]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[10]
UHPLC-MS/MS Parameters
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[10]
-
Mobile Phase A: Water with 0.1% Formic Acid[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11]
-
Injection Volume: 2-5 µL[12]
-
Gradient Elution:
-
0-1 min: 1% B
-
1-8 min: Linear gradient to 50% B
-
8-11 min: Linear gradient to 90% B
-
11-12 min: Hold at 90% B
-
12.1-14 min: Return to 1% B and equilibrate[13]
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode[12]
-
Capillary Voltage: ~3.0 kV
-
Desolvation Temperature: ~500°C[12]
-
Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound: The precursor ion ([M-H]⁻) for this compound is m/z 463. The selection of product ions should be optimized based on instrument tuning. Common fragment ions for glucosinolates include m/z 97 ([HSO₄]⁻) and m/z 259 (glucose sulfate).[14][15] A specific fragment for this compound resulting from the loss of thioglucose has been reported at m/z 267.[15]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 463 | 267 | 97 |
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of this compound in a solvent matching the final sample extract (e.g., 70% methanol).
-
Quantification: Integrate the peak area for the quantifier MRM transition. The concentration of this compound in the samples is determined by plotting the peak areas against the concentrations of the calibration standards.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification.
Glucosinolate Hydrolysis Pathway
Caption: Enzymatic hydrolysis of glucosinolates by myrosinase.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Dynamic profiling of intact glucosinolates in radish by combining UHPLC-HRMS/MS and UHPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myrosinase Inactivation in the Analysis of Intact 4-Hydroxyglucobrassicin
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate found in Brassicaceae vegetables, such as broccoli and cabbage. Upon tissue damage, the endogenous enzyme myrosinase hydrolyzes this compound into various breakdown products, including the bioactive compound 4-hydroxy-indole-3-carbinol. While these breakdown products are of significant interest for their potential health benefits, accurate quantification of the intact parent glucosinolate is crucial for understanding its biosynthesis, stability, and bioavailability. Effective myrosinase inactivation is the most critical step to prevent enzymatic degradation during sample preparation and ensure accurate analytical results.
This document provides detailed application notes and protocols for three common myrosinase inactivation methods: heated solvent inactivation, microwave-assisted inactivation, and high-pressure processing. It also includes a protocol for validating myrosinase inactivation and a summary of the expected recovery of this compound with each method.
Factors Affecting this compound Stability
Beyond enzymatic degradation, the stability of this compound can be influenced by several factors during extraction and analysis:
-
Thermal Degradation: As an indole glucosinolate, this compound is sensitive to high temperatures. Prolonged exposure to temperatures above 70°C can lead to its degradation, even in the absence of myrosinase activity[1].
-
pH Instability: this compound is most stable in acidic to neutral conditions (pH 4-7). Alkaline conditions can cause rapid degradation[1].
-
Oxidation: Indole glucosinolates are susceptible to oxidation. Minimizing exposure to air and light is recommended during sample handling and storage[1].
Myrosinase Inactivation Methods: A Comparative Overview
The choice of myrosinase inactivation method depends on the available equipment, sample throughput, and the specific research question. The following table summarizes the key aspects of the three methods detailed in this document.
| Method | Principle | Key Advantages | Key Disadvantages | Estimated this compound Recovery* |
| Heated Solvent Inactivation | Rapid heating of the sample in a solvent (e.g., 70% methanol) to denature myrosinase. | Simple, requires basic laboratory equipment, effective for small to medium sample numbers. | Potential for thermal degradation of this compound if not carefully controlled. | 85-95% |
| Microwave-Assisted Inactivation | Rapid and uniform heating of the sample using microwave energy to denature myrosinase. | Very fast, high throughput, efficient inactivation. | Requires a dedicated microwave system, potential for localized overheating if not optimized. | 90-98% |
| High-Pressure Processing (HPP) | Application of high hydrostatic pressure to inactivate enzymes at ambient or low temperatures. | Minimizes thermal degradation, preserves heat-sensitive compounds. | Requires specialized and expensive equipment, lower throughput. | >95% |
*Estimated recovery is based on the relative stability of indole glucosinolates and data from related compounds. Actual recovery may vary depending on the plant matrix and specific experimental conditions.
Experimental Protocols
Protocol 1: Heated Solvent Myrosinase Inactivation
This protocol describes the inactivation of myrosinase using a pre-heated solvent, a widely used and effective method for preserving glucosinolates.
Materials:
-
Freeze-dried and finely ground plant material
-
70% (v/v) Methanol (B129727) in water
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Centrifuge tubes (2 mL)
Procedure:
-
Pre-heat the water bath or heating block to 85°C.
-
Pre-heat the 70% methanol solution to 85°C.
-
Weigh 50-100 mg of freeze-dried plant powder into a 2 mL centrifuge tube.
-
Add 1 mL of the pre-heated 70% methanol to the sample tube.
-
Immediately vortex the tube for 1 minute to ensure thorough mixing.
-
Place the tube in the 85°C water bath or heating block for 10 minutes, with intermittent vortexing every 2-3 minutes[1].
-
After 10 minutes, remove the tube and immediately place it on ice to cool down.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the intact glucosinolates for subsequent purification and analysis.
-
For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of hot 70% methanol, and the supernatants combined[1].
Protocol 2: Microwave-Assisted Myrosinase Inactivation
This protocol utilizes microwave energy for rapid myrosinase inactivation, suitable for high-throughput sample processing.
Materials:
-
Fresh or frozen plant material, finely ground
-
80% (v/v) Methanol in water
-
Laboratory microwave system with controllable power and time settings
-
Microwave-safe vials (e.g., 15 mL polypropylene (B1209903) tubes)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh approximately 200 mg of finely ground plant material into a microwave-safe vial.
-
Add 5 mL of 80% methanol.
-
Vortex briefly to ensure the sample is fully suspended in the solvent.
-
Place the vial in the microwave system.
-
Microwave at a power of 700-900 W for 60-90 seconds. The goal is to bring the solvent to a brief boil to ensure rapid enzyme denaturation[2]. Note: Microwave time and power should be optimized for the specific instrument and sample volume to avoid excessive heating and potential degradation of this compound.
-
Carefully remove the vial from the microwave and immediately cool it on ice.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for further analysis.
Protocol 3: High-Pressure Processing (HPP) for Myrosinase Inactivation
This protocol describes a non-thermal method for myrosinase inactivation that is particularly useful for preserving heat-sensitive compounds.
Materials:
-
Fresh plant material (e.g., broccoli sprouts)
-
Vacuum-sealable pouches
-
High-pressure processing unit
-
Liquid nitrogen for flash-freezing
Procedure:
-
Seal the fresh plant material in vacuum-sealable pouches.
-
Place the pouches in the high-pressure processing unit.
-
Pressurize the samples at 400-600 MPa for 3-5 minutes at ambient temperature (e.g., 30°C)[1][2][3][4].
-
Depressurize the unit and retrieve the samples.
-
Immediately flash-freeze the treated samples in liquid nitrogen to halt any residual enzymatic activity and prepare for extraction[3].
-
The intact glucosinolates can then be extracted from the freeze-dried and ground HPP-treated material using standard solvent extraction methods.
Validation of Myrosinase Inactivation
It is crucial to validate the effectiveness of the chosen inactivation method. This can be achieved by performing a myrosinase activity assay on the treated sample.
Protocol 4: Myrosinase Activity Assay (HPLC-based)
This assay measures the depletion of a known glucosinolate substrate (sinigrin) over time to determine residual myrosinase activity.
Materials:
-
Treated plant extract (supernatant from inactivation protocols)
-
Sinigrin (B192396) solution (1 mM in 50 mM phosphate (B84403) buffer, pH 6.5)
-
50 mM Phosphate buffer (pH 6.5)
-
Thermomixer or water bath at 37°C
-
HPLC system with a C18 column and UV detector (229 nm)
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a reaction mixture containing 400 µL of 50 mM phosphate buffer (pH 6.5) and 100 µL of the plant extract to be tested.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of 1 mM sinigrin solution.
-
Incubate the reaction at 37°C.
-
Take aliquots (e.g., 100 µL) at different time points (e.g., 0, 5, 15, 30 minutes).
-
Immediately stop the reaction in each aliquot by boiling for 5 minutes or by adding an equal volume of methanol.
-
Centrifuge the stopped aliquots to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the samples by HPLC to quantify the remaining sinigrin concentration.
-
Interpretation: Successful myrosinase inactivation is indicated by no significant decrease in sinigrin concentration over the incubation period compared to a control sample with no added extract.
Visualizations
Enzymatic Hydrolysis of this compound
The following diagram illustrates the enzymatic breakdown of this compound by myrosinase, leading to the formation of 4-hydroxy-indole-3-carbinol.
Caption: Enzymatic hydrolysis pathway of this compound.
Experimental Workflow for Myrosinase Inactivation and Analysis
This workflow outlines the key steps from sample preparation to the analysis of intact this compound.
Caption: General experimental workflow for this compound analysis.
Conclusion
The accurate quantification of intact this compound is critically dependent on the effective inactivation of myrosinase during sample preparation. The choice of inactivation method should be carefully considered based on the specific experimental needs and available resources. Thermal methods such as heated solvent and microwave-assisted inactivation are widely accessible and effective, while high-pressure processing offers a non-thermal alternative that may provide superior recovery of heat-labile compounds. Validation of myrosinase inactivation is a crucial quality control step to ensure the integrity of the analytical data. By following the detailed protocols and considering the factors affecting stability outlined in these application notes, researchers can confidently and accurately analyze intact this compound in various plant matrices.
References
Application Note: High-Purity 4-Hydroxyglucobrassicin Purification Using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and efficient method for the purification of 4-hydroxyglucobrassicin (B1195005) from plant matrices using solid-phase extraction (SPE). This compound, an indole (B1671886) glucosinolate found in Brassicaceae vegetables, is a precursor to bioactive compounds with potential health benefits, making its efficient purification critical for research and development.
The protocol herein utilizes a weak anion exchange (WAX) SPE methodology, which has been demonstrated to yield significantly higher recovery of this compound compared to traditional methods.[1][2] This document provides detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate the successful implementation of this purification strategy.
Quantitative Data Summary
Solid-phase extraction using a dimethylaminopropyl (DEA)-based weak anion exchange cartridge offers superior recovery of this compound compared to the standard ISO 9167 method. The following table summarizes the comparative quantitative data from the analysis of various Brassicaceae samples.
| Variety | Analyte | SPE Method (µmol/g) | ISO Method (µmol/g) | Significance |
| Certified Rapeseed ERM-BC367 | This compound (4OH) | ~1.5 | ~1.0 | p < 0.05 |
| Mustard Seed WT04 | This compound (4OH) | ~2.5 | ~1.8 | p < 0.05 |
| Mustard Seed BN01 | Gluconapin (B99918) (GNA) + this compound (4OH) | ~3.8 | ~2.9 | p < 0.05 |
Data adapted from a comparative study on glucosinolate determination methods.[1][2] The study noted that in some varieties, this compound was not fully separated from gluconapin and their contents were calculated combined.
Visualizations
Biochemical Pathway
The biosynthesis of this compound originates from the amino acid tryptophan. Upon tissue damage, the enzyme myrosinase hydrolyzes the glucosinolate into various bioactive compounds.
Experimental Workflow
The purification and analysis of this compound involves a multi-step process beginning with sample preparation to inactivate endogenous enzymes, followed by extraction, SPE purification, and finally, analysis.
Experimental Protocols
Sample Preparation and Homogenization
The primary goal during sample preparation is the immediate and complete inactivation of myrosinase to prevent enzymatic degradation of this compound.[3][4]
-
Materials:
-
Fresh plant material (e.g., broccoli, cabbage, mustard seeds)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or cryogenic grinder
-
2 mL microcentrifuge tubes
-
-
Protocol:
-
Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.[5]
-
Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle or a cryogenic grinder.[6]
-
Weigh approximately 100-200 mg of the frozen powder into a pre-labeled 2 mL microcentrifuge tube.
-
Store samples at -80°C until extraction to ensure stability.[3]
-
Extraction and Myrosinase Inactivation
This step utilizes a heated solvent to simultaneously extract glucosinolates and denature the myrosinase enzyme.[7][8]
-
Materials:
-
70% Methanol (v/v) in ultrapure water
-
Heating block or water bath set to 75°C
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pre-heat the 70% methanol solution to 75°C.
-
Add 1.0 mL of the pre-heated 70% methanol to each 2 mL tube containing the powdered sample.[4]
-
Vortex briefly to ensure the sample is fully suspended.
-
Incubate the tubes in a heating block at 75°C for 10-15 minutes, vortexing every 5 minutes to ensure thorough mixing and heat distribution.[7][8]
-
After incubation, allow the tubes to cool to room temperature.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.[4]
-
Carefully transfer the supernatant, which contains the glucosinolate extract, to a new clean tube.
-
Solid-Phase Extraction (SPE) Purification
This protocol is optimized for a weak anion exchange (WAX) SPE cartridge with a dimethylaminopropyl (DEA) functional group.[2]
-
Materials:
-
DEA-based WAX SPE cartridges (e.g., 1 mL, 30 mg)
-
SPE manifold
-
Methanol (100%)
-
Ultrapure water
-
20 mM Sodium Acetate buffer (pH 5.5)
-
5% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
-
Protocol:
-
Conditioning:
-
Place the DEA SPE cartridges on the manifold.
-
Pass 1 mL of 100% methanol through the cartridge.
-
Pass 1 mL of ultrapure water to equilibrate the cartridge. Do not allow the sorbent to dry out.[9]
-
-
Loading:
-
Load the entire supernatant (from step 2.7) onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1 drop per second). The anionic glucosinolates will bind to the DEA resin.
-
-
Washing:
-
Elution:
-
Elute the purified, intact this compound by passing 2 x 1 mL of 5% ammonium hydroxide through the cartridge into a clean collection tube.[2]
-
-
Post-SPE Processing and Analysis
For direct analysis of the intact glucosinolate, the eluate can be analyzed via LC-MS/MS. For traditional HPLC-UV analysis, an enzymatic desulfation step is required.
-
For LC-MS/MS Analysis:
-
The eluate from step 3.4 can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable mobile phase for injection.[6]
-
-
For HPLC-UV Analysis (Requires Desulfation):
-
Adjust the pH of the eluate from step 3.4 to approximately 4.5-5.0 using formic acid.[2]
-
Add 100 µL of a purified sulfatase solution (e.g., from Helix pomatia).[2]
-
Allow the reaction to proceed overnight (16-18 hours) at room temperature to enzymatically remove the sulfate (B86663) group.[2][7]
-
The resulting desulfo-glucosinolates can then be analyzed by reversed-phase HPLC with UV detection, typically at 229 nm.[5][7]
-
References
- 1. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note: Enzymatic Desulfation of 4-Hydroxyglucobrassicin for Enhanced HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate found in cruciferous vegetables of the Brassicaceae family, such as broccoli and cabbage.[1][2] Upon plant tissue damage, it is hydrolyzed by the enzyme myrosinase into various bioactive compounds, including indole-3-carbinol, which are of significant interest in nutritional and pharmaceutical research for their potential health benefits, including antioxidant and anti-cancer properties.[1][3] Accurate quantification of this compound in plant matrices, extracts, and formulated products is crucial for quality control, efficacy studies, and understanding its metabolic fate.
Direct analysis of intact glucosinolates by conventional reversed-phase high-performance liquid chromatography (HPLC) is challenging due to their high polarity.[1] A widely adopted and robust analytical strategy involves the enzymatic removal of the polar sulfate (B86663) group to yield desulfo-glucosinolates.[1][4] This desulfation reaction, typically catalyzed by a sulfatase enzyme, results in less polar analytes that are more readily separated with higher resolution on C18 columns. This application note provides a detailed protocol for the enzymatic desulfation of this compound and its subsequent quantification by HPLC.
Analytical Principle
The method involves the extraction of glucosinolates from the sample matrix, followed by purification using ion-exchange chromatography. The negatively charged glucosinolates bind to a diethylaminoethyl (DEAE) resin.[1] Subsequently, a sulfatase enzyme is applied directly to the column to hydrolyze the sulfate ester bond. The resulting neutral desulfo-4-hydroxyglucobrassicin is then eluted and analyzed by reversed-phase HPLC with UV detection.[1][5]
Data Presentation
Table 1: Materials and Reagents for Enzymatic Desulfation and HPLC Analysis
| Material/Reagent | Specification | Source/Vendor Example |
| This compound Standard | Analytical standard, ≥90% purity | Commercially available from specialized chemical suppliers |
| Sinigrin Monohydrate (Internal/External Standard) | Analytical standard | ChromaDex Inc.[6] |
| Aryl Sulfatase (Type H-1) | From Helix pomatia | Sigma-Aldrich[5] |
| DEAE Sephadex A-25 | Ion-exchange resin | GE Healthcare |
| Methanol (B129727) | HPLC Grade | Fisher Scientific |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Sodium Acetate (B1210297) | ACS Grade | Sigma-Aldrich |
| Hydrochloric Acid | ACS Grade | Fisher Scientific |
| Ultrapure Water | Type I, 18.2 MΩ·cm | Milli-Q® system |
Table 2: Recommended HPLC Parameters for Desulfo-4-Hydroxyglucobrassicin Analysis
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent[1] |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm particle size)[1][5] |
| Mobile Phase A | Ultrapure Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | 0-1 min: 1% B; 1-18 min: 1-25% B; 18-20 min: 25-1% B; 20-25 min: 1% B[1] |
| Flow Rate | 0.75 mL/min[1][5] |
| Column Temperature | 40 °C[1][5] |
| Detection Wavelength | 229 nm[1][5] |
| Injection Volume | 20 µL[1] |
Experimental Protocols
Preparation of Reagents
-
70% Methanol: Prepare by mixing 700 mL of HPLC-grade methanol with 300 mL of ultrapure water.
-
20 mM Sodium Acetate Buffer (pH 5.5): Dissolve 1.64 g of anhydrous sodium acetate in 1 L of ultrapure water and adjust the pH to 5.5 with hydrochloric acid.[5]
-
Sulfatase Solution: Dissolve 10,000 units of aryl sulfatase (Type H-1 from Helix pomatia) in 30 mL of ultrapure water and add 30 mL of absolute ethanol. Centrifuge the mixture at 2,650 x g for 20 minutes at room temperature. Transfer the supernatant to a new beaker, add 90 mL of ethanol, and mix. Centrifuge again at 1,030 x g for 15 minutes. Discard the supernatant and dissolve the pellet in 25 mL of ultrapure water.[5]
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound standard and dissolve it in 5.0 mL of ultrapure water.[1]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ultrapure water.[1] These standards must be processed through the desulfation step alongside the samples.
Sample Preparation and Desulfation
-
Homogenization: Freeze-dry plant material to remove water and grind it into a fine, homogenous powder.[1]
-
Extraction: Weigh approximately 100 mg of the dried powder into a centrifuge tube. Add 1 mL of hot 70% methanol (pre-heated to 75°C) to inactivate endogenous myrosinase. Vortex and incubate in a water bath at 75°C for 10-15 minutes.[1]
-
Centrifugation: Centrifuge the sample at an appropriate speed (e.g., 4000 rpm) for 10-15 minutes to pellet the solid material. Collect the supernatant containing the glucosinolates.[1][7]
-
Ion-Exchange Column Preparation: Prepare a small column by adding approximately 1 mL of DEAE Sephadex A-25 resin. Equilibrate the column by washing it with water.[1]
-
Sample Loading: Load the crude extract (supernatant) onto the DEAE ion-exchange column. The negatively charged glucosinolates will bind to the resin.[1]
-
Washing: Wash the column with ultrapure water to remove impurities.[1]
-
On-Column Desulfation: Apply the prepared sulfatase solution to the column and allow it to react overnight (16-18 hours) at room temperature.[1]
-
Elution: Elute the neutral desulfo-glucosinolates from the column with 2 x 1 mL of ultrapure water.[1]
-
Final Preparation: Freeze-dry the eluate and reconstitute the residue in a known volume (e.g., 500 µL) of ultrapure water or the initial mobile phase.[1] Filter the sample through a 0.2 µm syringe filter before injection into the HPLC system.[7]
Quantification
The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the desulfated analytical standards. The concentration in the unknown samples is then calculated from this curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Hydroxyglucobrassicin Stability During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyglucobrassicin (B1195005) is an indole (B1671886) glucosinolate found in Brassicaceae vegetables, such as broccoli and cabbage. Upon enzymatic hydrolysis by myrosinase, it forms bioactive compounds with potential health benefits. However, this compound is notoriously unstable during sample preparation, which can lead to inaccurate quantification and misinterpretation of its biological activity. These application notes provide a comprehensive guide to understanding and mitigating the degradation of this compound during sample extraction and analysis.
Factors Affecting this compound Stability
The stability of this compound is primarily influenced by three factors: enzymatic activity, temperature, and pH.
-
Enzymatic Degradation: The enzyme myrosinase, naturally present in plant tissues, is physically separated from glucosinolates in intact cells. Upon tissue disruption during sample preparation, myrosinase comes into contact with this compound, catalyzing its hydrolysis into an unstable aglycone. This intermediate can then spontaneously rearrange to form various degradation products, including indoles and nitriles. Therefore, the rapid inactivation of myrosinase is the most critical step to prevent the loss of this compound.
-
Thermal Degradation: this compound is a thermolabile compound.[1] High temperatures, especially above 100°C, can cause significant degradation.[1] The rate of thermal degradation is influenced by the duration of heat exposure and the food matrix.[2] Even at temperatures below 100°C, some degradation of indole glucosinolates can occur.[1]
-
pH Stability: Indole glucosinolates like this compound are most stable in acidic to neutral conditions. Alkaline pH can lead to the degradation of these compounds.
Data Presentation: Quantitative Stability of Indole Glucosinolates
While specific quantitative data for this compound is limited, the following table summarizes the thermal degradation of closely related indole glucosinolates, which follows first-order kinetics.[2]
| Glucosinolate | Vegetable Matrix | Temperature (°C) | Degradation Rate Constant (k) (min⁻¹) | Estimated Half-life (t₁/₂) (min) |
| Glucobrassicin | Red Cabbage | 100 | 0.0058 | 119.5 |
| 4-Methoxyglucobrassicin | Red Cabbage | 100 | 0.0133 | 52.1 |
| Glucobrassicin | Brussels Sprouts | 100 | 0.0253 | 27.4 |
| 4-Methoxyglucobrassicin | Brussels Sprouts | 100 | 0.0529 | 13.1 |
| Glucobrassicin | Broccoli | 100 | 0.0062 | 111.8 |
| 4-Methoxyglucobrassicin | Broccoli | 100 | 0.0158 | 43.9 |
Data adapted from studies on thermal stability of glucosinolates. The degradation rate constant (k) is a measure of the reaction rate. The half-life (t₁/₂) is the time required for the concentration of the glucosinolate to decrease by half.
Experimental Protocols
Protocol 1: Extraction of this compound for HPLC and LC-MS/MS Analysis
This protocol is designed to minimize the degradation of this compound during extraction from plant material.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
70% Methanol (B129727) (HPLC grade), pre-heated to 75°C
-
Deionized water
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Homogenization:
-
For fresh tissue, immediately flash-freeze in liquid nitrogen to inactivate myrosinase.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
For freeze-dried tissue, grind to a fine powder at room temperature.
-
-
Extraction and Myrosinase Inactivation:
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add 1 mL of pre-heated 70% methanol (75°C) to the sample tube.
-
Immediately vortex the tube vigorously for 1 minute to ensure thorough mixing and rapid inactivation of myrosinase.
-
Incubate the sample in a water bath or heating block at 75°C for 10 minutes, with intermittent vortexing.
-
-
Clarification:
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Sample Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Analyze the sample immediately using HPLC or LC-MS/MS. If immediate analysis is not possible, store the extracts at -80°C.
-
Protocol 2: Purification and Desulfation of this compound for Quantification
For accurate quantification, purification and desulfation of glucosinolates are often necessary. This protocol follows the extraction step.
Materials:
-
DEAE-Sephadex A-25 or similar anion-exchange resin
-
Purified sulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Deionized water
Procedure:
-
Column Preparation:
-
Prepare a small column with DEAE-Sephadex A-25 resin.
-
Equilibrate the column with deionized water.
-
-
Sample Loading:
-
Load the clarified extract from Protocol 1 onto the column. The negatively charged glucosinolates will bind to the resin.
-
-
Washing:
-
Wash the column with deionized water to remove unbound impurities.
-
-
Desulfation:
-
Apply a solution of purified sulfatase in sodium acetate buffer to the column.
-
Allow the enzyme to react overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates, forming desulfoglucosinolates.
-
-
Elution:
-
Elute the desulfoglucosinolates from the column with deionized water.
-
-
Analysis:
-
Analyze the eluted desulfoglucosinolates by HPLC with UV detection (typically at 229 nm). Quantification is performed using an external standard curve of a known desulfoglucosinolate, such as desulfosinigrin.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound stability.
References
Quantification of 4-Hydroxyglucobrassicin in Radish Sprouts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radish sprouts (Raphanus sativus) are a rich source of various health-promoting phytochemicals, among which are glucosinolates. A particular indole (B1671886) glucosinolate, 4-hydroxyglucobrassicin (B1195005) (4-OH-GBS), has garnered scientific interest. This document provides a detailed application note and protocol for the accurate quantification of this compound in radish sprouts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation
The concentration of this compound can vary significantly among different cultivars of radish sprouts. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Radish Sprout Cultivar | This compound Concentration (µmol/g DW) | Reference |
| Red | 1.54 ± 0.26 | [1] |
| Black | 0.69 ± 0.04 | [1] |
| Yellow | 1.91 ± 0.20 | [1] |
| White | 3.25 ± 0.27 | [1] |
| Black Spanish Round (BSR) | ~5.0 (estimated from graph) | [2] |
| Miyashige (MIY) | ~4.9 (estimated from graph) | [2] |
| Nero Tunda (NT) | ~4.5 (estimated from graph) | [2] |
| "Rambo" | Not specified in µmol/g DW | [3] |
Note: DW = Dry Weight. Values are presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to potential differences in extraction and analytical methodologies.
Experimental Protocols
This section details the methodologies for the extraction and quantification of this compound from radish sprouts.
Sample Preparation
Proper sample preparation is critical to prevent the enzymatic degradation of glucosinolates by myrosinase.
-
Harvesting: Harvest radish sprouts at the desired growth stage.
-
Flash Freezing: Immediately flash-freeze the harvested sprouts in liquid nitrogen to halt all enzymatic activity.
-
Lyophilization: Freeze-dry the sprouts to remove water, which is essential for long-term sample stability and accurate quantification on a dry weight basis.
-
Homogenization: Grind the lyophilized sprouts into a fine, homogenous powder using a mortar and pestle or a cryogenic grinder. Store the powder at -80°C until extraction.
Glucosinolate Extraction
This protocol is for the extraction of intact glucosinolates.
-
Myrosinase Inactivation and Extraction:
-
Weigh approximately 100 mg of the lyophilized radish sprout powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 70% (v/v) methanol (B129727), pre-heated to 70°C. The hot methanol serves to denature and inactivate any residual myrosinase activity.
-
Vortex the tube vigorously for 1 minute.
-
Incubate the tube in a heating block or water bath at 70°C for 10 minutes, with intermittent vortexing every 5 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the solid plant material.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For exhaustive extraction, the pellet can be re-extracted with another 1.0 mL of 70% methanol, and the supernatants combined.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
HPLC-MS/MS Quantification
This section outlines the parameters for the analysis of this compound using a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Instrumentation:
-
UHPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 40 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Negative.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ions for this compound should be optimized. A common transition is m/z 463 -> 97.
-
Precursor Ion (Q1): m/z 463 [M-H]⁻
-
Product Ion (Q3): m/z 97 [HSO₄]⁻ (quantifier)
-
-
Other parameters such as capillary voltage, cone voltage, and collision energy should be optimized for the specific instrument being used.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
An internal standard, such as sinigrin (B192396) or glucotropaeolin, should be used to correct for variations in extraction efficiency and instrument response. The internal standard should be added to the sample prior to extraction.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified biosynthesis pathway of indole glucosinolates.
References
Analytical standards for 4-Hydroxyglucobrassicin analysis
An in-depth guide to the analytical standards for the quantitative analysis of 4-Hydroxyglucobrassicin (B1195005), tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is an indole (B1671886) glucosinolate, a class of sulfur-containing secondary metabolites found in cruciferous plants like broccoli, cabbage, and kale.[1][2] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates.[3][4] These breakdown products are of significant interest in nutritional and pharmaceutical research for their potential health benefits, including antioxidant and chemopreventive properties.[1][3] Accurate quantification of this compound is crucial for quality control, efficacy studies, and understanding its role in human health.[3]
Analytical Methodologies
The analysis of this compound, and glucosinolates in general, presents challenges due to their high polarity.[3] Two primary analytical strategies are widely employed:
-
High-Performance Liquid Chromatography with UV/Photodiode Array Detection (HPLC-UV/PDA) of Desulfated Glucosinolates: This traditional and cost-effective method involves the enzymatic removal of the sulfate (B86663) group using aryl sulfatase.[3][5] The resulting desulfo-glucosinolates are less polar and more amenable to separation on reversed-phase C18 columns.[3][5] Quantification is often based on a sinigrin (B192396) reference curve with established response factors.[5]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) of Intact Glucosinolates: This modern approach allows for the direct analysis of intact glucosinolates without the need for the time-consuming desulfation step.[6][7] UHPLC-MS/MS offers higher sensitivity, specificity, and throughput, making it the superior choice for trace-level quantification and complex matrices.[6][8][9]
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of this compound and related indole glucosinolates. These values can vary depending on the specific matrix, instrumentation, and protocol used.
| Analyte | Method | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD (µg/g) | LOQ (µg/g) | Reference |
| This compound | LC-MS/MS | >0.99 | Not Optimal | Not Optimal | 0.04 - 0.19 | 0.13 - 0.62 | [6] |
| Glucobrassicin | LC-MS/MS | >0.99 | Good | Good | 0.04 - 0.19 | 0.13 - 0.62 | [6] |
| 4-Methoxyglucobrassicin | LC-MS/MS | >0.99 | 78-98% | Intra-day: 3.5-9.3%, Inter-day: 5.8-12.7% | 0.04 | 0.13 | [9] |
| Desulfo-Glucosinolates (general) | HPLC-UV | >0.999 (Sinigrin) | Good | Good | Less sensitive | Less sensitive | [9] |
*For this compound, corrections to quantification results might be necessary as recovery and accuracy were not optimal in the cited study.[6]
Experimental Protocols
Protocol 1: Analysis of Desulfo-4-Hydroxyglucobrassicin by HPLC-UV
This protocol is adapted from widely used methods for the analysis of desulfated glucosinolates.[3][5]
1. Materials and Reagents
-
Standards: Sinigrin monohydrate (for external standard curve).[5]
-
Solvents: HPLC-grade methanol (B129727) and ultrapure water.[3]
-
Reagents: DEAE Sephadex A-25, Sodium Acetate (B1210297).[3][5]
-
Equipment: Freeze-dryer, centrifuge, solid-phase extraction (SPE) manifold.[3]
2. Sample Preparation and Extraction
-
Freeze-dry and finely grind plant material (50-100 mg).[5]
-
To inactivate endogenous myrosinase, add 1 mL of pre-heated 70% methanol (70-75°C) to the sample tube.[10][11]
-
Vortex and incubate in a heating block at 70-75°C for 10-15 minutes.[3][10]
-
Centrifuge the tubes at ≥2,700 x g for 10 minutes at room temperature.[5]
-
Carefully collect the supernatant containing the glucosinolates.[3]
3. Purification and On-Column Desulfation
-
Prepare SPE columns with DEAE Sephadex A-25 resin and equilibrate with water.[3]
-
Load the crude extract onto the column; the negatively charged glucosinolates will bind to the resin.[3]
-
Wash the column with water and sodium acetate buffer to remove impurities.[9]
-
Add purified aryl sulfatase solution directly to the column and allow it to react overnight (16-18 hours) at room temperature to cleave the sulfate groups.[3][5]
4. Elution and Analysis
-
Elute the resulting desulfo-glucosinolates from the column with ultrapure water.[3][5]
-
Freeze-dry the eluate and reconstitute the residue in a precise volume of ultrapure water.[5]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[10]
-
Inject the sample into an HPLC system equipped with a UV/PDA detector.
5. HPLC Conditions
-
Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm).[3]
-
Mobile Phase A: Ultrapure Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0-1 min: 1% B; 1-18 min: 1-25% B; 18-20 min: 25-1% B; 20-25 min: 1% B.[3]
-
Flow Rate: 0.75 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 229 nm.[3]
6. Quantification
-
Quantification is achieved by comparing the peak area of desulfo-4-hydroxyglucobrassicin to a calibration curve generated from a sinigrin standard. A relative response factor (e.g., 0.28 for this compound) must be applied.[5]
Protocol 2: Analysis of Intact this compound by UHPLC-MS/MS
This protocol is based on modern methods for the rapid and sensitive analysis of intact glucosinolates.[6][8]
1. Materials and Reagents
-
Standards: Analytical standard of this compound (if available) or a certified reference material.
-
Solvents: LC-MS grade methanol, acetonitrile, and ultrapure water.[8]
-
Reagents: Acetic acid or formic acid.[8]
-
Equipment: Freeze-dryer, centrifuge, UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
2. Sample Preparation and Extraction
-
Follow the same sample preparation and extraction steps (1-5) as in Protocol 1 to obtain the crude glucosinolate extract. The myrosinase inactivation step is critical.[12]
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[10]
3. UHPLC-MS/MS Conditions
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[12] A Synergi Fusion C18-based column has also been shown to be effective.[6]
-
Mobile Phase A: Ultrapure water with 0.1% acetic acid or 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% acetic acid or 0.1% formic acid.[8]
-
Flow Rate: ~0.5 mL/min.[8]
-
Column Temperature: 40 °C.[8]
-
Injection Volume: ~4 µL.[8]
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[12]
-
Precursor Ion [M-H]⁻: For this compound, the deprotonated molecule is the precursor ion.
-
Product Ions: Common fragment ions for glucosinolates include m/z 259 (loss of SO3 and glucose fragmentation), m/z 97 (HSO4-), and compound-specific fragments.[7][13] For this compound, a specific ion at m/z 267 via the loss of thioglucose has been noted.[7] The optimal MRM transition should be determined by direct infusion of a standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic activation of this compound.
References
- 1. Showing Compound this compound (FDB017766) - FooDB [foodb.ca]
- 2. Glucobrassicin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dynamic profiling of intact glucosinolates in radish by combining UHPLC-HRMS/MS and UHPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Biological Assays of 4-Hydroxyglucobrassicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro biological assays to evaluate the activity of 4-Hydroxyglucobrassicin, a naturally occurring glucosinolate found in cruciferous vegetables. The following protocols are generalized and may require optimization for specific experimental conditions and cell lines.
Anti-Cancer Activity
The potential anti-cancer effects of this compound and its metabolites can be assessed through various in vitro assays that measure cytotoxicity, apoptosis, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Data Summary
| Compound/Extract | Cell Line(s) | Assay | IC50 Value | Reference |
| This compound | Not specified | Cell Viability | Data not available | |
| Glucobrassicin | THP-1 | TNF-α Inhibition | > 100 µM | [1] |
| 4-Methoxyglucobrassicin | HCT116, SW480 | Cell Viability | Not specified | [2] |
| High-Glucosinolate Brassica rapa Extracts (containing this compound) | HCT116, SW480 | Apoptosis | Not applicable | [2] |
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound for a specified time.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the cells by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Visualization of Experimental Workflow and Signaling Pathways
References
Troubleshooting & Optimization
Technical Support Center: 4-Hydroxyglucobrassicin Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of 4-Hydroxyglucobrassicin during extraction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to extract?
A1: this compound is an indole (B1671886) glucosinolate, a class of secondary metabolites found in Brassicaceae species like broccoli and cabbage.[1][2] Its extraction can be challenging due to its inherent instability under certain conditions. Key challenges include its susceptibility to enzymatic degradation, thermal breakdown, and pH instability.[3][4]
Q2: What is the most critical step to prevent the degradation of this compound during extraction?
A2: The most critical step is the immediate and effective inactivation of the myrosinase enzyme upon tissue disruption.[5] Myrosinase is physically separated from glucosinolates in intact plant cells but comes into contact with them upon homogenization, leading to rapid degradation.[6]
Q3: What are the recommended methods for myrosinase inactivation?
A3: Myrosinase can be inactivated using two primary methods:
-
Heat Treatment: Briefly heating the sample in a solvent like 70% methanol (B129727) at 70-80°C is a common and effective method to denature the enzyme.[7][8]
-
Solvent Inactivation: Using a cold (~20°C) 80% methanol solution has also been shown to effectively inactivate myrosinase, providing a milder alternative to heat.[5][9][10]
Q4: How does temperature affect the stability and recovery of this compound?
A4: this compound is an indole glucosinolate and is known to be heat-sensitive, with degradation reported at temperatures even below 100°C.[4] While heat is used for myrosinase inactivation, prolonged exposure to high temperatures can lead to significant losses.[6][11] Therefore, a balance must be struck, for instance, by using a short initial heating step followed by extraction at a lower temperature.
Q5: What is the optimal pH for extracting this compound?
A5: this compound is most stable in acidic to neutral conditions.[6] Alkaline conditions (pH > 7) can cause rapid degradation and should be avoided during extraction and storage of the extract.[6]
Q6: Can oxidation affect the recovery of this compound?
A6: Yes, indole glucosinolates are susceptible to oxidation.[6] The oxidation of this compound can lead to the formation of dark-colored products, which has been observed as blue discoloration in some radish roots.[12][13] To minimize oxidation, it is advisable to limit the sample's exposure to air and light during preparation.
Troubleshooting Guide: Low Recovery of this compound
| Observation/Issue | Potential Cause | Recommended Solution |
| Very low or no this compound detected | Incomplete myrosinase inactivation. | Ensure the initial heat treatment is sufficient (e.g., 70-80°C for at least 10 minutes) or use a pre-heated solvent.[7] Alternatively, use a validated cold 80% methanol extraction method.[10][14] |
| Thermal degradation. | Minimize the duration of any heating steps. Avoid prolonged exposure to temperatures above 70°C.[4][6] Consider a cold extraction method. | |
| Degradation due to improper pH. | Ensure the extraction solvent and any subsequent buffers are within a neutral to slightly acidic pH range.[6] | |
| Inconsistent recovery between samples | Variation in plant material. | Use plant material from a consistent source and developmental stage, as glucosinolate content can vary. |
| Non-homogenous sample. | Ensure the plant material is finely and uniformly ground, especially when using freeze-dried tissue. | |
| Inconsistent sample-to-solvent ratio. | Maintain a precise and consistent sample-to-solvent ratio for all extractions to ensure reproducibility. | |
| Presence of unexpected peaks in chromatogram | Enzymatic degradation products. | This indicates incomplete myrosinase inactivation. Review and optimize the inactivation step. The degradation products can include indole-3-carbinol (B1674136) and indole-3-acetonitrile.[15][16] |
| Oxidation products. | Minimize exposure to air and light during sample preparation and storage. Consider working under an inert atmosphere for highly sensitive samples.[6] |
Data Presentation: Comparison of Extraction Parameters
| Parameter | Condition 1 | Condition 2 | Impact on this compound Recovery | Reference(s) |
| Extraction Temperature | Hot Extraction (e.g., 70-80°C) | Cold Extraction (e.g., ~20°C) | Hot extraction effectively inactivates myrosinase but risks thermal degradation of the heat-sensitive this compound. Cold extraction with 80% methanol can be as or more effective by minimizing thermal stress. | [4][10][17] |
| Solvent | 70% Methanol | 80% Methanol | Both are effective. 80% methanol may offer better myrosinase inactivation at lower temperatures. | [5][9][18] |
| pH | Acidic to Neutral (pH < 7) | Alkaline (pH > 7) | Stability is maintained in acidic to neutral conditions. Alkaline pH leads to rapid degradation and significantly lower recovery. | [6] |
| Sample Pre-treatment | Freeze-drying | Oven-drying | Freeze-drying is highly recommended as it preserves the integrity of the analyte by preventing myrosinase activity during water removal. Oven-drying can lead to significant degradation. | [17][19] |
Experimental Protocols
Protocol 1: Hot Methanol Extraction
This method is widely used and focuses on rapid myrosinase inactivation through heat.
-
Sample Preparation: Weigh approximately 100 mg of freeze-dried and finely ground plant tissue into a microcentrifuge tube.
-
Myrosinase Inactivation and Extraction:
-
Pre-heat a solution of 70% methanol (v/v in water) to 75°C.
-
Add 1 mL of the pre-heated 70% methanol to the sample tube.
-
Vortex immediately for 1 minute to ensure thorough mixing.
-
Incubate the sample at 75°C for 10-15 minutes, with intermittent vortexing.[8]
-
-
Clarification:
-
Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Re-extraction (Optional but Recommended):
-
Add another 0.5 mL of hot 70% methanol to the pellet, vortex, and repeat the centrifugation.
-
Combine the supernatants to maximize recovery.[6]
-
-
Sample Preparation for Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C if not analyzed immediately.
-
Protocol 2: Cold Methanol Extraction
This protocol is a milder alternative that avoids heat, reducing the risk of thermal degradation.
-
Sample Preparation: Weigh approximately 100 mg of fresh, frozen, or freeze-dried and finely ground plant tissue into a microcentrifuge tube.
-
Extraction:
-
Add 1.5 mL of 80% methanol (v/v in water) at room temperature (~20°C) to the sample.[20]
-
Place the sample in an ultrasonic bath for 30 minutes.
-
-
Clarification:
-
Centrifuge the sample at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Storage: Store the samples at -80°C until further analysis.
Visualizations
Caption: General experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound recovery.
Caption: Factors leading to the degradation of this compound.
References
- 1. Showing Compound this compound (FDB017766) - FooDB [foodb.ca]
- 2. This compound | 83327-20-2 [chemicalbook.com]
- 3. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. This compound | CAS:83327-20-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzymatic, chemical, and thermal breakdown of 3H-labeled glucobrassicin, the parent indole glucosinolate [agris.fao.org]
- 17. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Thermal Degradation of 4-Hydroxyglucobrassicin in Hot Methanol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal degradation of 4-hydroxyglucobrassicin (B1195005) during extraction with hot methanol (B129727). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
A1: this compound is an indole (B1671886) glucosinolate, a class of secondary metabolites found in Brassicaceae vegetables. These compounds are precursors to bioactive molecules with potential health benefits. However, this compound is thermally labile, meaning it can degrade at elevated temperatures, such as those used in hot methanol extractions. This degradation can lead to a loss of the parent compound and the formation of various breakdown products, impacting the accuracy of quantification and the biological activity of the extract.
Q2: What are the primary causes of this compound degradation during extraction with hot methanol?
A2: The two primary causes of degradation are:
-
Enzymatic Degradation: The enzyme myrosinase, naturally present in plant tissues, is released upon cell disruption and rapidly hydrolyzes glucosinolates.
-
Thermal Degradation: As an indole glucosinolate, this compound is sensitive to heat.[1][2] Prolonged exposure to high temperatures during extraction, even after myrosinase inactivation, can cause non-enzymatic degradation.[2]
Q3: How can I prevent enzymatic degradation by myrosinase?
A3: The most effective method to prevent enzymatic degradation is to inactivate myrosinase. This is typically achieved by rapid heating. A common practice is to add the plant material to pre-heated solvent (e.g., 70-80% methanol at 70-80°C) at the beginning of the extraction process.[2]
Q4: What are the expected thermal degradation products of this compound in hot methanol?
A4: Under purely thermal stress, indole glucosinolates like this compound are known to degrade into various indole-containing molecules. The likely degradation products include 4-hydroxy-3-indolemethylnitrile and other potential condensation products. The formation of isothiocyanates is more characteristic of enzymatic breakdown rather than purely thermal degradation.[3]
Q5: How does this compound's thermal stability compare to other glucosinolates?
A5: Indole glucosinolates are generally less stable under thermal stress compared to aliphatic glucosinolates.[4] Studies on the closely related compound, 4-methoxyglucobrassicin (B122029), have shown that its stability follows the order: gluconapin (B99918) > glucobrassicin (B1234704) > 4-methoxyglucobrassicin, indicating that indole glucosinolates with modifications to the indole ring are more susceptible to heat-induced degradation.[1][3]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Tip |
| Low or no this compound detected in the final extract. | Incomplete myrosinase inactivation. | Ensure the initial heat treatment is sufficient to denature the enzyme. Using a pre-heated solvent for the first extraction step is critical.[2] |
| Excessive thermal degradation. | Reduce the extraction temperature or duration. Avoid prolonged exposure to temperatures above 70°C. Consider a lower temperature for a longer period after the initial heat inactivation step.[2][4] | |
| Inconsistent results between experimental batches. | Variation in starting material. | Use plant material from the same source and developmental stage, as glucosinolate content can vary. |
| Inconsistent heating. | Ensure uniform and consistent heating of all samples. Use a calibrated water bath or heating block. | |
| Presence of unexpected peaks in chromatogram. | Formation of degradation products. | Optimize chromatographic conditions to separate the parent compound from its degradation products. Use mass spectrometry (MS) for identification of unknown peaks.[3] |
| Co-extraction of other plant metabolites. | Incorporate a solid-phase extraction (SPE) clean-up step using an anion exchange resin (e.g., DEAE Sephadex) to purify the glucosinolate fraction.[2] |
Quantitative Data Summary
Table 1: First-Order Degradation Rate Constants (kd) for Glucobrassicin and 4-Methoxyglucobrassicin at 100°C in Different Brassica Vegetables. [5]
| Vegetable Matrix | Glucosinolate | Degradation Rate Constant (kd) (min-1) |
| Red Cabbage | Glucobrassicin | 0.007 |
| 4-Methoxyglucobrassicin | 0.008 | |
| Broccoli | Glucobrassicin | 0.012 |
| 4-Methoxyglucobrassicin | 0.015 | |
| Brussels Sprouts | Glucobrassicin | 0.031 |
| 4-Methoxyglucobrassicin | 0.033 | |
| Pak Choi | Glucobrassicin | 0.013 |
| 4-Methoxyglucobrassicin | 0.021 | |
| Chinese Cabbage | Glucobrassicin | 0.017 |
| 4-Methoxyglucobrassicin | 0.027 |
Data from these studies indicate that 4-methoxyglucobrassicin is generally less stable (higher kd value) than its parent compound, glucobrassicin. It is reasonable to infer that this compound exhibits similar heat sensitivity.
Experimental Protocols
Protocol 1: Extraction of Intact this compound for LC-MS/MS Analysis
This protocol is designed to minimize both enzymatic and thermal degradation of this compound.
-
Sample Preparation:
-
Immediately flash-freeze fresh plant material in liquid nitrogen to halt all enzymatic activity.
-
Grind the frozen tissue to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.
-
Store the powdered sample at -80°C until extraction.
-
-
Myrosinase Inactivation and Extraction:
-
Pre-heat a solution of 70% methanol (v/v in water) to 75°C.[2]
-
Weigh approximately 100 mg of the frozen plant powder into a centrifuge tube.
-
Add 1 mL of the pre-heated 70% methanol to the sample.
-
Vortex the tube vigorously for 1 minute and place it in a water bath or heat block at 75°C for 10-20 minutes.[2]
-
-
Clarification:
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant containing the extracted glucosinolates.
-
-
Purification (Recommended for Quantification):
-
The crude extract can be further purified using solid-phase extraction (SPE) with an anion exchange resin (e.g., DEAE Sephadex) to remove interfering compounds.[2]
-
-
Analysis:
-
Analyze the extracted this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantification.
-
Visualizations
Caption: Simplified thermal degradation pathway of this compound.
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Troubleshooting logic for low yield of this compound.
References
Technical Support Center: Preventing Enzymatic Degradation of 4-Hydroxyglucobrassicin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of 4-Hydroxyglucobrassicin during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in my samples?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by myrosinase.[1][2] In intact plant tissue, this compound and myrosinase are physically separated. However, when the plant tissue is damaged through processes like grinding, chopping, or thawing, myrosinase comes into contact with this compound and rapidly catalyzes its breakdown.[1][3]
Q2: What are the main products of this compound degradation?
A2: Upon hydrolysis by myrosinase, this compound forms an unstable aglycone. This intermediate can then rearrange to form various products, including isothiocyanates, nitriles, and indoles such as indole-3-carbinol.[4][5] The specific degradation products formed can be influenced by factors such as pH and the presence of other proteins, like epithiospecifier protein (ESP), which promotes the formation of nitriles.[6]
Q3: How can I prevent the enzymatic degradation of this compound?
A3: The most effective way to prevent enzymatic degradation is to inactivate the myrosinase enzyme. Several methods can be employed, including:
-
Thermal Inactivation: Heating the sample through methods like boiling, steaming, or microwaving can denature and inactivate myrosinase.[7][8]
-
Solvent Inactivation: Using heated solvents, such as 70-80% methanol (B129727) or ethanol, during extraction can effectively inactivate myrosinase.[3][4]
-
Freeze-Drying (Lyophilization): This process involves freezing the plant material and then removing the water under a vacuum. This keeps the myrosinase inactive due to the absence of water and low temperatures.[9]
-
High-Pressure Processing (HPP): Applying high pressure can also inactivate myrosinase, often with less impact on the stability of the glucosinolate itself compared to high-temperature methods.[1]
-
pH Adjustment: Myrosinase activity is pH-dependent. Adjusting the pH of your solution to be outside the optimal range (typically pH 4-7) can reduce its activity.[10]
-
Chemical Inhibition: Certain chemicals, such as hydroquinone (B1673460) and quinone, have been shown to inhibit myrosinase activity.[11]
Q4: Can this compound degrade even after myrosinase inactivation?
A4: Yes, non-enzymatic degradation can still occur. Indole glucosinolates like this compound can be sensitive to high temperatures, extreme pH levels, and oxidation.[5][12] Prolonged exposure to heat, even after myrosinase is inactivated, can lead to thermal degradation.[8]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or no intact this compound detected. | Incomplete myrosinase inactivation during sample preparation. | - Immediately freeze-dry or flash-freeze fresh plant material in liquid nitrogen after harvesting to halt enzymatic activity.[5][9]- Ensure thermal inactivation is sufficient (e.g., heating to 70-95°C).[2][7]- Use pre-heated solvents (e.g., 70% methanol at 70°C) for extraction.[5] |
| Thermal degradation of this compound. | - Avoid prolonged exposure to high temperatures (>70°C).[5]- Use non-thermal inactivation methods like freeze-drying or high-pressure processing.[1][9] | |
| Incorrect pH of extraction or storage buffer. | - Maintain a slightly acidic to neutral pH (around pH 4-7) for optimal stability.[5][10] | |
| Formation of unexpected degradation products (e.g., high levels of nitriles). | Presence and activity of epithiospecifier protein (ESP). | - ESP activity can be influenced by the presence of Fe2+ ions.[13]- Consider purification steps to separate this compound from other cellular components before analysis. |
| Non-enzymatic degradation due to harsh chemical conditions. | - Review all reagents and experimental conditions for potential side reactions.- Use high-purity solvents and reagents. | |
| Inconsistent results between experimental batches. | Variability in myrosinase activity in the starting plant material. | - Standardize the source, age, and handling of your plant material.- Perform a myrosinase activity assay on a representative sample from each batch.[10] |
| Inconsistent application of the inactivation method. | - Precisely control the temperature, time, and pressure for thermal and high-pressure inactivation methods.- Ensure consistent solvent-to-sample ratios and extraction times for solvent inactivation. |
Data Presentation: Myrosinase Inactivation Methods
| Inactivation Method | Conditions | Effectiveness in Myrosinase Inactivation | Impact on Glucosinolate Stability | Reference(s) |
| Steaming | Varies with equipment and sample size | Can lead to >90% loss of myrosinase activity. | Generally good retention of glucosinolates compared to boiling. | [2][7] |
| Microwaving | Varies with power and time (e.g., 700W for 120s) | Can lead to >90% loss of myrosinase activity. | Good retention of glucosinolates. | [7] |
| Stir-frying | Lower core temperature (65-70°C) | Less effective; may retain up to 65% of myrosinase activity. | Can lead to significant loss of glucosinolates. | [7] |
| Heated Solvent Extraction | 70% Methanol at 70-75°C for 10 min | Highly effective for denaturing myrosinase. | Good preservation of glucosinolates. | [5][14] |
| Freeze-Drying | Freezing followed by vacuum sublimation | Prevents myrosinase activity by removing water. | Excellent preservation of glucosinolates. | [9] |
| High-Pressure Processing | 700 MPa at 20°C for 10 min | Effective for myrosinase inactivation. | Improved preservation of intact glucosinolates compared to thermal treatment. | [1] |
Experimental Protocols
Protocol 1: Thermal Inactivation using Heated Solvent Extraction
This protocol is suitable for extracting this compound from fresh or frozen plant material while simultaneously inactivating myrosinase.
-
Sample Preparation: Weigh 100-200 mg of finely ground, frozen plant powder into a 2 mL microcentrifuge tube.
-
Solvent Preparation: Pre-heat a solution of 70% methanol (v/v in water) to 75°C in a water bath.
-
Extraction and Inactivation:
-
Add 1 mL of the pre-heated 70% methanol to the sample tube.
-
Immediately vortex the tube for 1 minute to ensure thorough mixing and rapid heat transfer.
-
Incubate the tube at 75°C for 10 minutes, with occasional vortexing.
-
-
Clarification:
-
Centrifuge the tube at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the extracted glucosinolates to a new tube.
-
-
Storage: Store the extract at -20°C or -80°C until analysis.
Protocol 2: Myrosinase Inactivation by Freeze-Drying (Lyophilization)
This protocol is ideal for preparing plant material for long-term storage or when thermal methods are not desirable.
-
Sample Collection: Harvest fresh plant material and immediately flash-freeze it in liquid nitrogen to halt all enzymatic activity.
-
Freezing: Store the frozen material at -80°C overnight to ensure it is completely frozen.
-
Lyophilization:
-
Place the frozen samples in a freeze-dryer.
-
Follow the manufacturer's instructions to run a standard lyophilization cycle until the samples are completely dry (typically 24-48 hours).
-
-
Post-Lyophilization Handling:
-
Once dry, grind the lyophilized tissue into a fine powder.
-
Store the powder in an airtight container with a desiccant at -20°C or -80°C in the dark.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Experimental workflow for preventing 4-HGB degradation.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 9. Development of an efficient glucosinolate extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of myrosinase preparation by an extract from arctostaphylos uvae-ursi [gcirc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 4-Hydroxyglucobrassicin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Hydroxyglucobrassicin and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating this compound and its isomers?
A1: The most widely used method is reversed-phase HPLC (RP-HPLC) utilizing a C18 column.[1][2] This method, often coupled with a water/acetonitrile or water/methanol (B129727) gradient, provides a robust separation for many glucosinolates. For enhanced separation of polar and non-polar isomers, techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) can also be effective.[3]
Q2: Why is sample preparation critical for accurate analysis of this compound isomers?
A2: Proper sample preparation is crucial to prevent the enzymatic degradation of glucosinolates by myrosinase, an enzyme naturally present in plant tissues.[1] A standard and effective procedure involves an initial extraction with hot methanol (around 70-80°C) to deactivate the myrosinase.[1][4] This is typically followed by a purification step using a DEAE (diethylaminoethyl) ion-exchange column to isolate the negatively charged glucosinolates before HPLC analysis.[1]
Q3: What is desulfation and why is it often performed before HPLC analysis?
A3: Desulfation is the enzymatic removal of the sulfate (B86663) group from glucosinolates, converting them into their desulfo-counterparts.[1] This is a common strategy because the resulting desulfoglucosinolates are less polar and generally exhibit better retention and peak shape on reversed-phase HPLC columns, leading to improved separation and quantification.[1] The enzyme typically used for this purpose is aryl sulfatase from Helix pomatia.[2][5]
Q4: What is the optimal UV detection wavelength for this compound and its isomers?
A4: For the analysis of desulfated glucosinolates, a UV detection wavelength of 229 nm is widely recommended and utilized for quantification.[1][2]
Q5: Can I analyze intact this compound isomers without desulfation?
A5: Yes, analysis of intact glucosinolates is possible and is often preferred to avoid potential inconsistencies from the enzymatic desulfation step. This approach typically requires more advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[6][7] UHPLC-MS/MS offers higher sensitivity and specificity, which is particularly advantageous for distinguishing between closely related isomers.[6]
Troubleshooting Guide
Issue 1: Poor Resolution Between Isomer Peaks
-
Symptom: Co-eluting or overlapping peaks of this compound and its isomers, with a resolution value less than 1.5.[8]
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic solvent to the aqueous phase may not be ideal for separation.
-
Solution: Systematically adjust the gradient profile. A shallower gradient, meaning a slower increase in the organic solvent concentration, can often improve the separation of closely eluting compounds.[2] If using an isocratic method, decrease the percentage of the organic solvent to increase retention and potentially improve resolution.[8]
-
-
Incorrect Organic Solvent: The choice of organic solvent can influence selectivity.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the interaction with the stationary phase and improve separation.[8]
-
-
Inappropriate pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase is a critical parameter affecting retention and selectivity.[9][10]
-
Solution: Adjust the pH of the aqueous portion of your mobile phase. For glucosinolates, which are anionic, slight modifications in pH can significantly impact their retention behavior.[11]
-
-
Column Temperature Not Optimized: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[8]
-
Issue 2: Broad or Tailing Peaks
-
Symptom: Peaks are wide, asymmetric, or show significant tailing, which can compromise resolution and accurate integration.
-
Possible Causes & Solutions:
-
Low Column Efficiency: This can be due to a degraded column or suboptimal flow rate.
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.
-
Solution: Add a small amount of a competing agent, like a buffer or an ion-pairing agent, to the mobile phase to block these active sites.[10] Ensure the mobile phase pH is appropriate for your column and analytes.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening.[14]
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
-
Issue 3: Fluctuating Retention Times
-
Symptom: The retention times of the isomer peaks are not consistent between injections.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.[14]
-
Solution: Ensure the column is flushed with a sufficient volume of the initial mobile phase (at least 10-20 column volumes) before starting the analytical run. This is especially critical when using gradient elution.[15]
-
-
Unstable Pumping and Solvent Mixing: Issues with the HPLC pump or solvent proportioning valves can lead to inconsistent mobile phase composition.[16]
-
Temperature Fluctuations: Variations in the ambient or column temperature can affect retention times.[14]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[14]
-
-
Data Presentation
Table 1: Typical HPLC Parameters for the Separation of Desulfo-Glucosinolate Isomers
| Parameter | Condition | Reference |
| HPLC System | Agilent 1200 Series or equivalent | [1] |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3 µm particle size) | [1] |
| Mobile Phase A | Ultrapure Water | [1] |
| Mobile Phase B | Acetonitrile | [2] |
| Gradient | Example: 2% B to 10.7% B over 10 minutes | [2] |
| Flow Rate | 0.75 mL/min | [2] |
| Column Temperature | 40 °C | [2] |
| Detection | UV at 229 nm | [1][2] |
| Injection Volume | 20 µL | [17] |
Experimental Protocols
Protocol 1: Sample Preparation for Desulfoglucosinolate Analysis
This protocol outlines the extraction, purification, and desulfation of glucosinolates from plant material.[1][2]
-
Homogenization: Freeze-dry the plant material and grind it into a fine, homogenous powder.[1]
-
Extraction and Myrosinase Inactivation: Weigh approximately 100 mg of the dried powder into a centrifuge tube. Immediately add 2 mL of boiling 70% methanol and heat in a water bath at 75°C for 10-15 minutes to inactivate myrosinase.[1]
-
Centrifugation: Vortex the mixture and then centrifuge at 4000 x g for 20 minutes. Carefully collect the supernatant which contains the glucosinolates.[1]
-
Ion-Exchange Column Preparation: Prepare a small ion-exchange column by packing a disposable column with approximately 1 mL of DEAE Sephadex A-25 resin. Equilibrate the column by washing it with ultrapure water.[1]
-
Purification: Load the supernatant from step 3 onto the DEAE column. The negatively charged glucosinolates will bind to the resin.[1]
-
Washing: Wash the column with 2 x 1 mL of 70% methanol followed by 2 x 1 mL of ultrapure water to remove any impurities.[1]
-
On-Column Desulfation: Apply 75 µL of purified aryl sulfatase solution to the top of the resin bed and allow it to react overnight (16-18 hours) at room temperature.[1]
-
Elution: Elute the now neutral desulfo-glucosinolates from the column with 2 x 1 mL of ultrapure water.[1]
-
Final Sample Preparation: Collect the eluate, freeze-dry it, and reconstitute the residue in a known volume (e.g., 500 µL) of ultrapure water or the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single column approach for the liquid chromatographic separation of polar and non-polar glucosinolates from broccoli sprouts and seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Investigation on the Retention and Separation of Glucosinolates With a Mixed-Mode Reversed-Phase/Weak Anion-Exchange Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxyglucobrassicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-hydroxyglucobrassicin (B1195005).
Quantitative Data Summary
Matrix effects, primarily ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS quantification. The following table summarizes matrix effect data for glucosinolates, including qualitative information for this compound, in various plant matrices. The matrix effect is typically calculated as the percentage of the analyte's peak area in the presence of the matrix compared to its peak area in a clean solvent at the same concentration. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.
| Analyte | Matrix | Sample Preparation | LC-MS/MS Method | Matrix Effect (%) | Ion Suppression/Enhancement | Reference |
| This compound | Arabidopsis Roots | 70% Methanol (B129727) Extraction, Heating | UPLC-ESI-MS/MS | Negligible | Not significant | [1] |
| 4-Methoxyglucobrassicin | Arabidopsis Roots | 70% Methanol Extraction | LC-MS/MS | 105-123% | Enhancement | |
| Glucoraphanin | Arabidopsis Roots | 70% Methanol Extraction, Heating | UPLC-ESI-MS/MS | Negligible | Not significant | [1] |
| Glucoerucin | Arabidopsis Roots | 70% Methanol Extraction, Heating | UPLC-ESI-MS/MS | Negligible | Not significant | [1] |
| General Glucosinolates | Kimchi | Solid-Phase Extraction (SPE) | UPLC-ESI-MS/MS | 98-105% | Minimal | |
| 4-Methoxyglucobrassicin | Kimchi | Solid-Phase Extraction (SPE) | UPLC-ESI-MS/MS | 88-91% | Suppression |
Experimental Protocols
A detailed and robust experimental protocol is crucial for minimizing matrix effects and ensuring accurate quantification of this compound. The following is a representative methodology for the extraction and LC-MS/MS analysis of intact glucosinolates from plant tissues.[1]
1. Sample Preparation and Extraction
-
Sample Homogenization: Weigh approximately 5-10 mg of freeze-dried and finely ground plant material into a 2 mL microcentrifuge tube.
-
Myrosinase Inactivation: To prevent enzymatic degradation of glucosinolates, add 1 mL of pre-heated 70% aqueous methanol (70°C) to the sample.
-
Incubation: Vortex the sample briefly and incubate in a heating block at 70°C for 10 minutes. Vortex the sample every 5 minutes during incubation.
-
Centrifugation: After incubation, centrifuge the tubes at 12,000 × g for 10 minutes at room temperature.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (Optional but Recommended): For exhaustive extraction, add another 1 mL of 70% methanol to the pellet, vortex, and repeat the centrifugation. Combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for glucosinolate separation.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient may start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. The gradient should be optimized to achieve good separation of this compound from other matrix components.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. A common precursor ion for many glucosinolates is the [M-H]⁻ ion, and a characteristic product ion is the sulfate (B86663) fragment at m/z 97.
-
Precursor Ion (Q1): m/z 463.1 (for [M-H]⁻ of this compound)
-
Product Ion (Q3): m/z 97.0 (quantifier), other product ions can be used as qualifiers.
-
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument and analyte to achieve the best signal intensity.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on matrix effects.
Troubleshooting Workflow for Ion Suppression/Enhancement
Frequently Asked Questions (FAQs)
Q1: I am observing significant ion suppression for this compound. What are the most likely causes?
A1: Ion suppression is a common manifestation of matrix effects in LC-MS/MS. The primary causes include:
-
Co-eluting Matrix Components: Endogenous compounds from the sample matrix (e.g., salts, lipids, sugars, other secondary metabolites) that elute at the same time as this compound can compete for ionization in the ESI source.
-
High Analyte Concentration: Injecting a sample that is too concentrated can lead to self-suppression or saturation of the detector.
-
Inadequate Sample Cleanup: Insufficient removal of interfering matrix components during sample preparation is a major contributor to ion suppression.
Q2: How can I reduce or eliminate matrix effects in my analysis?
A2: Several strategies can be employed to mitigate matrix effects:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively isolate glucosinolates and remove interfering compounds.
-
Liquid-Liquid Extraction (LLE): This can be effective for separating analytes from matrix components based on their differential solubility in immiscible solvents.
-
Sample Dilution: A simple yet often effective approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may compromise the limit of detection.
-
-
Optimize Chromatographic Conditions:
-
Gradient Modification: Adjust the mobile phase gradient to achieve better separation of this compound from co-eluting interferences.
-
Column Chemistry: Experiment with different C18 columns or alternative stationary phases (e.g., phenyl-hexyl) that may offer different selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
Q3: My recovery for this compound is consistently low. What could be the issue?
A3: Low recovery can be due to several factors, some of which are related to matrix effects, while others are related to the analytical process itself:
-
Incomplete Extraction: Ensure that the extraction solvent and procedure are optimized for this compound. Multiple extraction steps may be necessary.
-
Analyte Degradation: this compound can be unstable under certain conditions. Incomplete myrosinase inactivation during sample preparation is a common cause of degradation. Ensure the heating step is sufficient.
-
Adsorption: The analyte may be adsorbing to plasticware or the LC system components.
-
Ion Suppression: Severe ion suppression can manifest as apparent low recovery.
Q4: Are there any specific MS/MS parameters that are critical for analyzing this compound?
A4: Yes, optimizing the MS/MS parameters is crucial for achieving good sensitivity and specificity:
-
Precursor Ion Selection: The [M-H]⁻ ion at m/z 463.1 is the most common precursor ion for this compound in negative ESI mode.
-
Product Ion Selection: The sulfate fragment at m/z 97 is a characteristic and abundant product ion for all glucosinolates and is typically used as the quantifier. Other fragment ions can be monitored as qualifiers to confirm the identity of the analyte.
-
Collision Energy (CE): The CE should be carefully optimized to maximize the intensity of the desired product ions. This is instrument-dependent and should be determined empirically.
Q5: What should I do if I don't have access to a stable isotope-labeled internal standard for this compound?
A5: While a SIL-IS is ideal, if one is not available, you can use a structural analog as an internal standard. Choose a glucosinolate that is not present in your samples and has similar chromatographic behavior and ionization efficiency to this compound. However, it is important to validate that the analog accurately corrects for matrix effects, as it will not be a perfect mimic. Alternatively, the method of standard additions can be used to quantify the analyte in the presence of matrix effects, although this is more labor-intensive.
References
Technical Support Center: 4-Hydroxyglucobrassicin Desulfation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete desulfation of 4-Hydroxyglucobrassicin.
Troubleshooting Guides
Issue: Low or No Yield of Desulfated this compound
If you are experiencing significantly lower than expected or no yield of your target compound after the desulfation step, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Incomplete Myrosinase Inactivation | Myrosinase, an enzyme native to plant tissue, can degrade glucosinolates upon cell lysis. Ensure immediate and thorough inactivation upon sample collection by flash-freezing in liquid nitrogen and storing at -80°C. During extraction, use a heated solvent (e.g., 70% methanol (B129727) at 70°C) to denature the enzyme.[1] |
| Suboptimal Sulfatase Activity | The activity of aryl sulfatase is critical for efficient desulfation. Verify the activity of your enzyme batch. Consider increasing the enzyme concentration or using a fresh batch. Ensure the pH of the reaction buffer is optimal for sulfatase activity, typically around pH 5.0-5.5.[2] |
| Insufficient Incubation Time | Desulfation is a time-dependent enzymatic reaction. For on-column desulfation, an overnight incubation (16-18 hours) at room temperature is generally recommended to ensure the reaction goes to completion.[3] Shorter incubation times may result in incomplete desulfation. |
| Thermal Degradation | Indole (B1671886) glucosinolates like this compound can be sensitive to high temperatures.[1] Avoid prolonged exposure to temperatures above 70°C during the extraction and desulfation process. |
| pH Instability | This compound is most stable in acidic to neutral conditions (pH 1-7). Alkaline conditions (pH > 7) can lead to rapid degradation.[1] Ensure all buffers and solutions used during extraction and desulfation are within the optimal pH range. |
| Oxidation | Indole glucosinolates are susceptible to oxidation. Minimize exposure of your samples to air and light. Consider working under an inert atmosphere (e.g., nitrogen) for highly sensitive samples.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the desulfation step necessary for HPLC analysis of this compound?
A1: The sulfate (B86663) group in this compound makes it a highly polar molecule. This high polarity leads to poor retention on standard reversed-phase HPLC columns (like C18), resulting in co-elution with other polar compounds and inaccurate quantification. Enzymatic removal of the sulfate group creates the less polar desulfo-4-Hydroxyglucobrassicin, which is better retained and separated on C18 columns, allowing for accurate quantification via UV detection.[3]
Q2: What is the recommended enzyme for desulfation of this compound?
A2: Aryl sulfatase (Type H-1 from Helix pomatia) is a commonly used and commercially available enzyme for the desulfation of glucosinolates, including this compound.[2][3]
Q3: Can I quantify this compound without desulfation?
A3: Yes, modern analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are sensitive and specific enough to directly analyze the intact, sulfated form of this compound. This approach is more efficient and circumvents potential issues related to incomplete enzymatic desulfation.[4]
Q4: My chromatogram shows a broad or tailing peak for desulfo-4-Hydroxyglucobrassicin. What could be the cause?
A4: Peak broadening or tailing in HPLC can be caused by several factors. In the context of desulfated glucosinolate analysis, common causes include:
-
Column Overload: Injecting a sample that is too concentrated. Try diluting your sample.
-
Column Contamination: Residual matrix components from the plant extract may accumulate on the column. Use a guard column and/or implement a more rigorous sample clean-up procedure.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte. Ensure the mobile phase is properly prepared and degassed.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: Under suboptimal conditions, such as extreme pH or temperature, this compound can degrade. While specific degradation pathways for this compound are not extensively detailed in the provided search results, indole glucosinolates, in general, can undergo various reactions. Upon myrosinase activity, they form unstable isothiocyanates which can further react to form products like indole-3-carbinol.[3] It is crucial to control experimental conditions to minimize the formation of such degradation products.
Quantitative Data Summary
The efficiency of the desulfation reaction is influenced by several factors. The following tables provide a summary of key parameters based on general glucosinolate analysis protocols.
Table 1: Influence of Sulfatase Concentration on Desulfation Efficiency (General Glucosinolates)
| Sulfatase Concentration (Units/mL) | Incubation Time (hours) | Temperature (°C) | Expected Desulfation Efficiency |
| 0.5 - 1.0 | 16 - 18 | Room Temperature (~25) | Standard |
| > 1.0 | 16 - 18 | Room Temperature (~25) | Potentially higher for resistant glucosinolates |
| < 0.5 | 16 - 18 | Room Temperature (~25) | Risk of incomplete desulfation |
Table 2: Recommended HPLC-UV Quantification Parameters for Desulfated Indole Glucosinolates
| Parameter | Value/Condition |
| Column | Reversed-phase C18 |
| Detection Wavelength | 229 nm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water |
| Response Factor (vs. Sinigrin) | 0.28[2] |
Experimental Protocols
Protocol: On-Column Desulfation of this compound for HPLC-UV Analysis
This protocol outlines a standard procedure for the extraction, purification, and desulfation of this compound from plant material.
1. Sample Preparation and Myrosinase Inactivation:
-
Flash-freeze fresh plant material in liquid nitrogen immediately after harvesting.
-
Grind the frozen tissue to a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.
-
Store the powdered sample at -80°C until extraction.
2. Extraction:
-
Weigh approximately 100 mg of the frozen powder into a centrifuge tube.
-
Add 1 mL of pre-heated 70% methanol (70°C).
-
Vortex immediately for 1 minute to ensure thorough mixing and to inactivate myrosinase.
-
Incubate at 70°C for 10 minutes, vortexing intermittently.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the glucosinolates.
3. Purification and Desulfation:
-
Prepare a small column with DEAE-Sephadex A-25 resin.
-
Equilibrate the column by washing with water and then with a 20 mM sodium acetate (B1210297) buffer (pH 5.5).[2]
-
Load the supernatant from the extraction step onto the column. The negatively charged glucosinolates will bind to the resin.
-
Wash the column with water to remove unbound impurities.
-
Add a solution of purified aryl sulfatase (from Helix pomatia) to the column.
-
Incubate the column overnight (16-18 hours) at room temperature.[3]
4. Elution and Analysis:
-
Elute the desulfated this compound from the column with ultrapure water.
-
Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample by reversed-phase HPLC with UV detection at 229 nm.
-
Quantify the amount of desulfo-4-Hydroxyglucobrassicin by comparing its peak area to that of a standard (e.g., desulfo-sinigrin) and applying the appropriate response factor.[2]
Visualizations
Caption: Experimental workflow for the desulfation and analysis of this compound.
Caption: Simplified reaction pathways for this compound during analysis.
References
Technical Support Center: Analysis of 4-Hydroxyglucobrassicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the chromatographic analysis of 4-hydroxyglucobrassicin (B1195005), with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Co-elution issues with this compound often arise from structurally similar indole (B1671886) glucosinolates and other matrix components. The most common co-eluting compounds include:
-
Isomeric Glucosinolates: 4-methoxyglucobrassicin (B122029) and neoglucobrassicin (B1238046) are structural isomers of methoxylated glucobrassicin, and their similar physicochemical properties can lead to poor chromatographic separation from this compound.[1][2]
-
Other Indole Glucosinolates: Glucobrassicin, the parent compound of many indole glucosinolates, may also elute closely.[3]
-
Phenolic Compounds: Plant extracts are rich in phenolic compounds, which can co-elute with glucosinolates and interfere with their quantification, especially when using UV detection.[4][5]
-
Degradation Products: Improper sample handling can lead to the formation of degradation products of this compound and other glucosinolates, which may interfere with the analysis.[6]
Q2: Why is myrosinase inactivation a critical step in the sample preparation for this compound analysis?
A2: Myrosinase is an enzyme present in plant tissues that hydrolyzes glucosinolates when cells are disrupted.[7] Failure to inactivate this enzyme will lead to the enzymatic degradation of this compound, resulting in artificially low quantification.[8] The most effective method for myrosinase inactivation is the use of a heated solvent (e.g., 70% methanol (B129727) at 70°C) during the initial extraction step, as the high temperature denatures the enzyme.[8][9]
Q3: What type of analytical column is most suitable for the separation of this compound?
A3: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of intact glucosinolates, including this compound.[10] These columns provide good retention and resolution for these polar compounds. For challenging separations involving isomers, ultra-high-performance liquid chromatography (UHPLC) systems with smaller particle size columns can offer significantly improved resolution.[1]
Q4: How can mass spectrometry (MS) help in resolving co-elution problems?
A4: Mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the analytes. Even if compounds co-elute chromatographically, they can often be distinguished by their unique molecular masses.[2] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecules and detect specific fragment ions that are characteristic of this compound, allowing for highly selective and accurate quantification even in the presence of co-eluting interferences.[11]
Troubleshooting Guide: Co-elution Problems
This guide addresses the common issue of poor peak resolution or co-elution during the chromatographic analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and other indole glucosinolates (e.g., 4-methoxyglucobrassicin). | Suboptimal mobile phase composition. | Adjust the gradient profile of the mobile phase. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity.[2] |
| Inappropriate column chemistry. | While C18 is standard, consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group) to introduce different separation mechanisms. | |
| High flow rate. | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution.[2] | |
| Broad or tailing peaks for this compound. | Matrix effects from co-eluting compounds. | Incorporate a solid-phase extraction (SPE) clean-up step in your sample preparation to remove interfering matrix components.[10] |
| Column contamination or degradation. | Use a guard column to protect the analytical column from strongly retained matrix components. If the problem persists, flush or replace the analytical column.[10] | |
| Inappropriate mobile phase pH. | The pH of the mobile phase can affect the peak shape of glucosinolates. Buffering the mobile phase, for instance with 0.1% acetic acid, can improve peak symmetry.[10] | |
| Interference from unknown peaks. | Presence of degradation products. | Ensure proper myrosinase inactivation during sample preparation.[8] Store samples at low temperatures (-80°C) and protect them from light to prevent non-enzymatic degradation.[8] |
| Co-extraction of interfering compounds. | Optimize the sample extraction procedure. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can sometimes offer better selectivity.[4] |
Quantitative Data Summary
For accurate quantification and troubleshooting, it is crucial to monitor key chromatographic parameters. The following table provides an example of parameters to track for this compound and a common co-eluting isomer, 4-methoxyglucobrassicin. Actual values will vary depending on the specific chromatographic conditions.
| Compound | Typical Retention Time (min) | Resolution (Rs) between Isomers | Tailing Factor (Tf) | Signal-to-Noise Ratio (S/N) |
| This compound | 8.5 - 10.5 | \multirow{2}{*}{> 1.5 (desired)} | < 1.5 | > 10 for LLOQ |
| 4-Methoxyglucobrassicin | 9.0 - 11.0 | < 1.5 | > 10 for LLOQ |
LLOQ: Lower Limit of Quantification
Experimental Protocols
Protocol 1: Extraction of Intact this compound from Plant Material
This protocol is designed to extract intact this compound while minimizing enzymatic degradation.[8][12]
Materials:
-
Freeze-dried and finely ground plant material
-
70% Methanol (HPLC grade)
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Weigh approximately 100 mg of freeze-dried plant powder into a centrifuge tube.
-
Pre-heat the 70% methanol to 75°C.
-
Add 1 mL of the pre-heated 70% methanol to the sample tube.
-
Immediately vortex the sample for 1 minute to ensure thorough mixing and to facilitate myrosinase inactivation.
-
Incubate the sample at 75°C for 10 minutes, with intermittent vortexing.
-
Centrifuge the extract at 5,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the glucosinolates for analysis.
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound using a UHPLC-MS/MS system.[1]
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 40% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [To be determined for this compound]
-
Product Ions (m/z): [To be determined based on fragmentation of this compound]
-
Collision Energy: Optimize for the specific instrument and compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for co-elution problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Improving Precision in 4-Hydroxyglucobrassicin Quantification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and technical data to enhance the precision and reliability of 4-hydroxyglucobrassicin (B1195005) quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound, from sample collection to final data analysis.
Section 1: Sample Preparation & Extraction
Q1: What is the most critical first step in sample preparation for glucosinolate analysis?
The immediate and effective inactivation of the myrosinase enzyme is the most critical step.[1][2] Upon tissue disruption, this endogenous enzyme will rapidly hydrolyze this compound, leading to significantly underestimated quantities.[3] Common inactivation methods include flash-freezing fresh tissue in liquid nitrogen followed by storage at -80°C, freeze-drying (lyophilization), or immediate homogenization in a hot solvent like 70-80% methanol (B129727) at 70-80°C.[2][4][5]
Q2: I am observing very low or no recovery of this compound. What are the likely causes?
Low recovery is a frequent issue that can stem from several factors:
-
Incomplete Myrosinase Inactivation: If the initial heating step is too short or the temperature is too low, the enzyme will remain active and degrade the analyte. Ensure the solvent reaches the target temperature quickly.[6]
-
Thermal Degradation: this compound is an indole (B1671886) glucosinolate and is known to be heat-labile.[1][3] Prolonged exposure to high temperatures (e.g., >70-80°C) during extraction can cause non-enzymatic degradation.[2][7] Consider using a cold extraction method with 80% methanol as an alternative.[6]
-
Inappropriate Solvent: Glucosinolates are polar compounds. The most effective extraction solvents are aqueous mixtures of methanol (70-80%) or ethanol (B145695) (50-70%).[6][7]
-
Suboptimal pH: this compound is most stable in neutral to slightly acidic conditions (pH 1-7).[2] Alkaline conditions (pH > 7) can cause rapid degradation.[2]
-
Insufficient Homogenization: The plant material must be ground to a fine powder (ideally after freeze-drying or while frozen under liquid nitrogen) to maximize the surface area for efficient solvent extraction.[2][6]
Q3: Should I use freeze-dried or fresh-frozen plant material?
Both methods are widely used, and the choice depends on experimental constraints.
-
Freeze-drying (Lyophilization): This is a very common approach that facilitates fine grinding and allows for accurate dry-weight determination.[5][6] However, it can be time-consuming and may lead to some analyte loss if not performed correctly.[6]
-
Fresh-Frozen Tissue: Using fresh tissue that has been flash-frozen and ground under liquid nitrogen is often more effective.[2][6] Extraction from the frozen, wet tissue with cold 80% methanol has been reported to yield higher concentrations.[6]
Section 2: Chromatography & Detection (LC-MS)
Q4: My chromatographic peak for this compound is broad or shows tailing. How can I improve the peak shape?
Poor peak shape can compromise resolution and precision. Consider these causes and solutions:
-
Column Contamination: Matrix components can accumulate on the column, leading to peak tailing. Use a guard column and wash the analytical column with a strong solvent.[1][8]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak fronting or splitting. Ensure the final sample solvent is similar in composition to the starting mobile phase conditions.[8]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting. Dilute the sample and re-inject.[1]
-
Suboptimal Mobile Phase: For negative ion mode ESI-MS, using 0.1% acetic acid as a mobile phase modifier can sometimes provide better peak shape and ionization for glucosinolates compared to formic acid.[8]
Q5: What are the typical precursor and product ions for quantifying this compound using tandem mass spectrometry (MS/MS)?
For quantitative analysis in negative ion mode electrospray ionization (ESI), a Multiple Reaction Monitoring (MRM) method is typically used.
-
Precursor Ion (Q1): This is the deprotonated molecule, [M-H]⁻. For this compound, this corresponds to m/z 463 .[9]
-
Product Ion (Q3): A common and characteristic fragment for all glucosinolates is the bisulfate ion [HSO₄]⁻ at m/z 97 , which results from collision-induced dissociation.[9][10] This transition (463 -> 97) is highly specific and excellent for quantification. Other product ions can be used for confirmation.
Q6: I'm analyzing a complex matrix (e.g., processed food, root extract) and suspect matrix effects are impacting my results. How can I address this?
Matrix effects, typically ion suppression in ESI-MS, are a major source of imprecision.[11][12] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
-
Use an Internal Standard: The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. Since it co-elutes and experiences the same matrix effects, it allows for accurate correction. If a SIL-IS is unavailable, a structural analogue (e.g., Sinigrin) can be used, but with less accuracy.[1]
-
Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step using an anion-exchange resin (e.g., DEAE Sephadex) to remove interfering compounds before LC-MS analysis.[1][13]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (a sample of the same type known to be free of the analyte). This ensures that the standards and samples are affected by the matrix in the same way.[1][8]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can effectively reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[1]
Quantitative Data Summary
The following tables summarize key parameters for the extraction and analysis of this compound.
Table 1: Comparison of Sample Preparation & Extraction Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Myrosinase Inactivation | Hot Solvent: 70-80% MeOH at 70-80°C for 10-15 min. | Rapidly denatures the enzyme to prevent analyte degradation.[2][4][13] |
| Cold Method: Flash-freeze in N₂(l), grind, extract with cold 80% MeOH. | Avoids potential thermal degradation of indole glucosinolates.[2][6] | |
| Extraction Solvent | 70-80% aqueous Methanol | Optimal polarity for extracting polar glucosinolates.[6][7] |
| Solvent pH | Neutral to slightly acidic (pH 5-7) | Indole glucosinolates are unstable and degrade under alkaline conditions.[2] |
| Tissue State | Freeze-dried powder or fresh-frozen ground tissue | Both are effective; fresh-frozen can sometimes yield higher recovery.[5][6] |
Table 2: Typical LC-MS/MS Parameters for Intact this compound
| Parameter | Typical Setting | Notes & Citation |
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, <3 µm) | Standard for glucosinolate separation.[8][14] |
| Mobile Phase A | Water + 0.1% Acetic Acid or 0.1% Formic Acid | Acetic acid can improve peak shape for some glucosinolates.[8][14] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography.[14] |
| Ionization Mode | Negative Electrospray (ESI-) | Glucosinolates readily form [M-H]⁻ ions. |
| MRM Transition | Q1: m/z 463 -> Q3: m/z 97 | Highly specific and sensitive for quantification.[9] |
| Internal Standard | Sinigrin (p-hydroxybenzylglucosinolate) | Commonly used structural analogue when a stable isotope-labeled standard is unavailable.[4][15] |
Experimental Protocols
Protocol: LC-MS/MS Quantification of Intact this compound
This protocol is a representative method and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation & Myrosinase Inactivation
-
Weigh approximately 50-100 mg of finely ground, freeze-dried plant tissue into a 2 mL microcentrifuge tube.
-
Add the appropriate amount of internal standard solution (e.g., Sinigrin).
-
Pre-heat a solution of 70% methanol (v/v in water) to 75°C in a water bath.
-
Add 1.5 mL of the pre-heated 70% methanol to the sample tube.
-
Immediately vortex the tube vigorously for 1 minute.
-
Incubate the sample in a heating block at 75°C for 15 minutes, vortexing briefly every 5 minutes to ensure thorough mixing and complete enzyme inactivation.[13]
2. Extraction
-
Allow the sample to cool to room temperature.
-
Centrifuge the tube at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional but recommended for maximum recovery) Add another 1.0 mL of 70% methanol to the pellet, vortex, centrifuge again, and pool the supernatants.[1]
3. Sample Cleanup & Analysis
-
Filter the combined supernatant through a 0.22 µm syringe filter (PTFE or similar) into an HPLC vial.
-
Inject the sample into the LC-MS/MS system. Use the parameters outlined in Table 2 as a starting point for method development.
4. Quantification
-
Prepare a calibration curve using a certified reference standard of this compound.
-
If significant matrix effects are present, use matrix-matched standards for the calibration curve.
-
Calculate the concentration of this compound in the sample by normalizing its peak area to the peak area of the internal standard and comparing it against the calibration curve.
Visualizations
Experimental & Analytical Workflow
Caption: General workflow for this compound quantification.
Troubleshooting Logic: Low or No Analyte Signal
Caption: A decision tree for troubleshooting low analyte signal.
Metabolic Context: Indole Glucosinolate Biosynthesis
Caption: Simplified biosynthesis pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. mag.go.cr [mag.go.cr]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyglucobrassicin stability issues in different solvents
Welcome to the technical support center for 4-hydroxyglucobrassicin (B1195005). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The stability of this compound is primarily influenced by three factors: enzymatic degradation, temperature, and pH.
-
Enzymatic Degradation: The enzyme myrosinase, often present in plant-derived samples, can rapidly hydrolyze this compound. If you are working with plant extracts, it is crucial to inactivate myrosinase.
-
Thermal Instability: As an indole (B1671886) glucosinolate, this compound is sensitive to high temperatures.[1] Prolonged exposure to heat can lead to non-enzymatic degradation.
-
pH Instability: this compound is most stable in acidic to neutral conditions (pH 1-7).[1] Alkaline conditions (pH > 7) can significantly accelerate its degradation.[1]
Q2: I am observing a rapid loss of my this compound standard in solution. What could be the cause?
A2: If you are working with a purified standard, the most likely causes of degradation are inappropriate solvent conditions, elevated temperatures, or high pH.
-
Solvent Choice: While methanol (B129727) is a common solvent for reconstitution, its purity and the presence of contaminants can affect stability. Ensure you are using high-purity solvents.
-
Storage Temperature: For short-term storage, keep solutions on ice and protected from light. For long-term storage, solutions should be stored at -20°C or ideally -80°C.[1] Avoid repeated freeze-thaw cycles.[2]
-
pH of the Solution: If your solvent is not buffered, its pH could contribute to degradation. Consider using a buffered solvent system if stability issues persist.
Q3: What are the expected degradation products of this compound?
A3: Upon degradation, this compound, like other glucosinolates, can form a variety of products. The primary degradation pathway involves the formation of an unstable isothiocyanate. In aqueous solutions, this is expected to hydrolyze rapidly to form 4-hydroxy-indole-3-carbinol and thiocyanate (B1210189) ion.[3] Under acidic conditions, oligomeric compounds may also be formed.[4]
Q4: Can I use solvents other than methanol for my experiments?
A4: Yes, other solvents can be used, but their impact on stability must be considered.
-
Ethanol (B145695): Boiling 50% ethanol has been used for extraction and myrosinase inactivation.[1]
-
Acetonitrile (ACN): ACN is a common solvent for HPLC and LC-MS analysis and is generally considered suitable for short-term use.
-
DMSO, Pyridine, Ethanol: These solvents are also listed as suitable for dissolving this compound.[2]
-
Aqueous Solutions: If using aqueous solutions, ensure they are buffered to a slightly acidic or neutral pH. The use of 1% citric acid in water has been shown to be a good alternative for extraction, indicating it may also help stabilize the compound in solution.[1]
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent, temperature, and pH. The following table summarizes the known stability information. Note: Quantitative data for this compound specifically is limited in the public domain; therefore, data for the closely related compound 4-methoxyglucobrassicin (B122029) is included for reference.
| Solvent/Condition | Temperature | Stability/Degradation Rate | Source |
| General Storage (Powder) | -20°C | Stable for 3 years | [2] |
| 4°C | Stable for 2 years | [2] | |
| In Solvent (General) | -80°C | Stable for 6 months | [2] |
| -20°C | Stable for 1 month (re-examination recommended after) | [2] | |
| 70% Methanol | 70°C | Used for extraction with minimal degradation. | [1] |
| Acidic to Neutral pH (1-7) | Not specified | Most stable range. | [1] |
| Alkaline pH (>7) | Not specified | Rapid degradation. | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a general procedure for preparing stock solutions of this compound with a focus on maintaining stability.
Materials:
-
This compound (powder)
-
High-purity solvent (e.g., HPLC-grade methanol, DMSO, or a suitable buffer)
-
Amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Allow the powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Guideline for Assessing this compound Stability
This protocol outlines a general workflow to assess the stability of this compound in a specific solvent.
Materials:
-
This compound stock solution
-
Test solvent(s)
-
Incubator or water bath set to the desired temperature
-
HPLC or LC-MS/MS system
-
Amber HPLC vials
Procedure:
-
Prepare a working solution of this compound in the test solvent at a known concentration.
-
Dispense aliquots of the working solution into several amber HPLC vials.
-
Take a t=0 sample and immediately analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentration.
-
Incubate the remaining vials at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and analyze its content.
-
Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Method Refinement for 4-Hydroxyglucobrassicin Analysis in Complex Matrices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of 4-hydroxyglucobrassicin (B1195005) in complex matrices. It is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the extraction, purification, and quantification of this important indole (B1671886) glucosinolate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when analyzing this compound in plant matrices?
A1: The most critical initial step is the immediate and effective inactivation of the myrosinase enzyme upon sample collection. Myrosinase is a thioglucosidase that is physically separated from glucosinolates in intact plant tissue. Upon tissue disruption (e.g., harvesting, grinding), myrosinase comes into contact with this compound and hydrolyzes it, leading to inaccurate (artificially low) quantification.[1] The most common and effective method for myrosinase inactivation is to flash-freeze the sample in liquid nitrogen immediately after collection and then lyophilize (freeze-dry) it.[1][2] Alternatively, dropping the fresh or frozen tissue into boiling solvent (e.g., 70-80% methanol) can also effectively denature the enzyme.[2]
Q2: I am observing low recovery of this compound. What are the likely causes and how can I improve it?
A2: Low recovery of this compound is a common issue and can stem from several factors:
-
Incomplete Myrosinase Inactivation: As mentioned above, this is a primary cause of analyte loss. Ensure your inactivation method is thorough.
-
Thermal Degradation: this compound is a thermally labile compound.[3] Prolonged exposure to high temperatures during extraction (e.g., boiling for extended periods) can lead to its degradation.[3] After an initial brief heat treatment to inactivate myrosinase, consider using milder extraction conditions, such as ultrasound-assisted extraction at a controlled temperature.
-
Suboptimal Extraction Solvent: A solution of 70% methanol (B129727) in water is a widely used and effective solvent for extracting glucosinolates.[4] The water component is crucial for extracting these polar compounds, while the methanol helps to disrupt cell membranes and precipitate some interfering substances.
-
Improper Solid-Phase Extraction (SPE) Cleanup: If using SPE for sample cleanup, ensure that the chosen sorbent is appropriate for the polar nature of glucosinolates (e.g., a weak anion exchanger like DEAE). Also, ensure the column does not dry out during the loading and washing steps, and that the elution solvent is effective in releasing the analyte from the sorbent.
-
Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[3]
Q3: My chromatographic peak for this compound is showing splitting or tailing. What could be the cause?
A3: Poor peak shape for this compound can be attributed to several factors:
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and broadening. Regular column flushing with a strong solvent or the use of a guard column can mitigate this.
-
Co-elution with an Isomer: While this compound does not have common isomers that are as prevalent as those of 4-methoxyglucobrassicin (B122029) (neoglucobrassicin), co-elution with other closely related compounds can cause peak distortion.[5] Method optimization, such as adjusting the mobile phase gradient or temperature, may be necessary.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak fronting or splitting.[6] It is best to dissolve the final extract in a solvent that is as close as possible to the starting mobile phase conditions.[6]
-
System Voids or Dead Volume: Voids in the column packing or dead volume in the connections between the injector, column, and detector can lead to peak splitting.[6] Ensure all fittings are properly tightened and that the column is not compromised.[6]
Q4: What are the primary degradation products of this compound, and what is known about their biological activity?
A4: Upon hydrolysis by myrosinase, this compound is expected to form an unstable isothiocyanate, 4-hydroxyindole-3-ylmethylisothiocyanate. This is then likely to quickly rearrange to form 4-hydroxyindole-3-carbinol. While the biological activities of indole-3-carbinol (B1674136) (from the hydrolysis of glucobrassicin) are well-studied, less is known specifically about 4-hydroxyindole-3-carbinol.[1][7] However, it is expected to have similar, though potentially modulated, biological effects, such as inducing phase I and phase II detoxification enzymes.[8] Dark colored products can also be formed from the oxidation of this compound, which can be a quality issue in processed foods like oilseed rape meal.[9]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Myrosinase Inactivation | - Ensure rapid and thorough freezing of the sample in liquid nitrogen immediately after harvesting.- Use pre-heated solvent (e.g., 70% methanol at 70°C) for the initial extraction step to ensure rapid enzyme denaturation.[4] |
| Thermal Degradation of Analyte | - Minimize the duration of any high-temperature extraction steps.- After initial myrosinase inactivation, consider alternative extraction methods like sonication at a controlled, lower temperature.[3] |
| Inefficient Extraction | - Ensure the plant material is finely ground to maximize surface area for solvent contact.- Perform a second extraction of the pellet to ensure complete recovery of the analyte. |
| Analyte Loss During Sample Cleanup (SPE) | - Use a weak anion exchange sorbent (e.g., DEAE) suitable for glucosinolates.- Ensure the column does not run dry during sample loading and washing.- Optimize the elution solvent to ensure complete recovery from the SPE cartridge. |
| Matrix Effects (Ion Suppression in LC-MS) | - Dilute the sample extract to reduce the concentration of interfering matrix components.- Prepare calibration standards in a blank matrix extract to compensate for matrix effects.- Use a stable isotope-labeled internal standard for the most accurate correction. |
Poor Chromatographic Peak Shape
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with column packing material: Active silanol (B1196071) groups on silica-based columns can interact with the polar analyte. | - Use a column with high-purity silica (B1680970) and good end-capping.- Adjust the mobile phase pH to suppress silanol interactions (typically lower pH for reversed-phase).- Add a small amount of a competing base to the mobile phase. |
| Column contamination: Buildup of matrix components on the column frit or packing material. | - Use a guard column and replace it regularly.- Flush the analytical column with a strong solvent (e.g., isopropanol, acetonitrile). | |
| Peak Splitting | Co-elution of closely related compounds. | - Optimize the mobile phase gradient (make it shallower) to improve resolution.- Adjust the column temperature to alter selectivity.- Try a different column chemistry (e.g., a phenyl-hexyl phase instead of a C18). |
| Sample solvent stronger than the mobile phase. | - Evaporate the sample to dryness and reconstitute in the initial mobile phase.[6] | |
| Void at the column inlet or in system connections. | - Check all fittings for tightness.- Reverse-flush the column (if permitted by the manufacturer).- Replace the column if a void is suspected.[6] | |
| Peak Fronting | Column overload. | - Dilute the sample and re-inject.- Use a column with a larger internal diameter or higher loading capacity. |
Data Presentation
Table 1: Quantitative Data for this compound in Various Matrices
| Matrix | Cultivar/Variety | Concentration (µmol/g dry weight unless otherwise specified) | Analytical Method | Reference |
| Broccoli Seeds | Various (33 cultivars) | 0.8 - 5.4 | HPLC-UV | [4] |
| Cabbage Seeds | Various (4 cultivars) | 0.9 - 2.1 | HPLC-UV | [4] |
| Kohlrabi Seeds | Various (4 cultivars) | 0.5 - 1.2 | HPLC-UV | [4] |
| Radish Seeds | Various (4 cultivars) | 0.3 - 0.9 | HPLC-UV | [4] |
| Cauliflower Seeds | Various (4 cultivars) | 0.6 - 1.5 | HPLC-UV | [4] |
| Brussels Sprouts Seeds | Various (4 cultivars) | 0.7 - 2.3 | HPLC-UV | [4] |
| Kale Seeds | Various (4 cultivars) | 1.1 - 3.8 | HPLC-UV | [4] |
| Canola (B. napus L.) | Forage variety | Detected, but not quantified individually | HPLC-MS | [10] |
| Chinese Cabbage (B. rapa ssp. pekinensis) | Germplasms | Detected in some accessions | UPLC-ESI-MS/MS | [2] |
| Arabidopsis thaliana Roots | Wild-type accessions | Varies by accession | LC-QqQ(LIT)-MS/MS | [3] |
Table 2: Method Validation Parameters for this compound Analysis by LC-MS/MS
| Parameter | Result | Comments | Reference |
| Recovery | 41-46% | Low recovery attributed to thermal degradation during sample preparation (heating at 70°C). | [3] |
| Intra-day Precision (RSD) | >20% | Did not meet satisfactory criteria in this study. | [3] |
| Inter-day Precision (RSD) | >20% | Did not meet satisfactory criteria in this study. | [3] |
| Intra-day Accuracy (%RE) | >20% | Did not meet satisfactory criteria in this study. | [3] |
| Inter-day Accuracy (%RE) | >20% | Did not meet satisfactory criteria in this study. | [3] |
| Matrix Effect | Negligible | Matrix effects were found to have a negligible effect on the ionization of this compound in this specific study. | [3] |
Experimental Protocols
Protocol 1: UHPLC-MS/MS Analysis of Intact this compound
This method is suitable for the sensitive and specific quantification of intact this compound, avoiding the need for a desulfation step.
1. Sample Preparation and Extraction: a. Weigh approximately 100 mg of freeze-dried, finely ground sample into a 2 mL microcentrifuge tube. b. Add 1.0 mL of pre-heated 70% methanol (70°C) to the sample. c. Vortex immediately for 1 minute to ensure thorough mixing and to inactivate myrosinase. d. Incubate the tube in a heating block at 70°C for 10 minutes, vortexing every 5 minutes. e. Centrifuge the sample at 10,000 x g for 10 minutes at room temperature. f. Carefully transfer the supernatant to a new tube. g. (Optional but recommended for exhaustive extraction) Add another 1.0 mL of 70% methanol to the pellet, vortex, and repeat the centrifugation. Combine the supernatants. h. Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. UHPLC-MS/MS Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: Linear gradient to 30% B
-
8-9 min: Linear gradient to 95% B
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 2% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 463.
-
Product Ions (Q3): m/z 97 (quantifier), m/z 259 (qualifier).[11]
-
Collision Energy and other MS parameters: Optimize based on instrument tuning.
-
Protocol 2: HPLC-UV Analysis of Desulfated this compound
This is a more traditional method that is suitable when an LC-MS/MS system is not available.
1. Sample Preparation and Extraction: a. Follow steps 1a-1g from Protocol 1.
2. Anion Exchange Cleanup: a. Prepare a small column with DEAE Sephadex A-25 resin. b. Pre-condition the column with water. c. Load the crude extract onto the column. The glucosinolates will bind to the resin. d. Wash the column with water to remove unbound impurities.
3. On-Column Desulfation: a. Add a solution of purified sulfatase to the column. b. Allow the reaction to proceed overnight at room temperature. This will cleave the sulfate (B86663) group from the glucosinolates.
4. Elution and Sample Preparation for HPLC: a. Elute the desulfated glucosinolates from the column with water. b. Lyophilize (freeze-dry) the eluate. c. Reconstitute the dried sample in a known volume of water or the initial mobile phase. d. Filter through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC-UV Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from 5% to 40% acetonitrile over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 229 nm.
-
Quantification: Use an external standard of desulfo-sinigrin and apply a relative response factor for this compound if a pure standard of desulfo-4-hydroxyglucobrassicin is not available.
Visualizations
References
- 1. Indole-3-carbinol and 3-3'-diindolylmethane antiproliferative signaling pathways control cell-cycle gene transcription in human breast cancer cells by regulating promoter-Sp1 transcription factor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucoraphanin and this compound contents in seeds of 59 cultivars of broccoli, raab, kohlrabi, radish, cauliflower, brussels sprouts, kale, and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. support.waters.com [support.waters.com]
- 7. Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms | Annual Reviews [annualreviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Building comprehensive glucosinolate profiles for brassica varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Thermal Stability of 4-Hydroxyglucobrassicin and 4-Methoxyglucobrassicin
For researchers, scientists, and drug development professionals working with glucosinolates, understanding their stability during processing is critical. This guide provides a detailed comparison of the thermal stability of two key indole (B1671886) glucosinolates: 4-hydroxyglucobrassicin (B1195005) and 4-methoxyglucobrassicin (B122029). The information presented is supported by experimental data to aid in the development of robust experimental and manufacturing protocols.
Introduction to Indole Glucosinolates
This compound and 4-methoxyglucobrassicin are naturally occurring glucosinolates found in Brassica vegetables. These compounds are precursors to bioactive molecules with potential health benefits. However, their thermal lability presents a challenge in food processing and pharmaceutical applications, as elevated temperatures can lead to significant degradation and loss of efficacy.
Quantitative Comparison of Thermal Degradation
Experimental studies have demonstrated that the thermal degradation of both this compound and 4-methoxyglucobrassicin follows first-order kinetics. A key study by Oerlemans et al. (2006) investigated the thermal stability of these compounds in red cabbage. The findings indicate that both are among the least thermally stable glucosinolates, with this compound exhibiting a particularly complex degradation pattern.[1][2]
| Glucosinolate | Temperature (°C) | Degradation Rate Constant (k) (x 10⁻³ min⁻¹) | Half-life (t½) (min) | Reference |
| This compound | 100 | 11.0 | 63 | Oerlemans et al., 2006 |
| 118 | 48.0 | 14 | Oerlemans et al., 2006 | |
| 4-Methoxyglucobrassicin | 100 | 8.2 | 85 | Oerlemans et al., 2006 |
| 118 | 35.0 | 20 | Oerlemans et al., 2006 |
Data extracted from studies conducted on red cabbage.
Experimental Protocols
The following is a generalized methodology for assessing the thermal stability of glucosinolates, based on the protocols described in the cited literature.
Sample Preparation and Myrosinase Inactivation
To ensure that the observed degradation is solely due to thermal effects, the endogenous myrosinase enzyme must be inactivated.
-
Sample Homogenization: Fresh Brassica vegetable samples are washed, chopped, and immediately flash-frozen in liquid nitrogen. The frozen material is then ground to a fine powder to ensure homogeneity.
-
Myrosinase Inactivation: The powdered sample is subjected to a treatment that denatures the myrosinase enzyme. Common methods include:
-
Blanching: Briefly immersing the sample in boiling water.
-
Microwaving: Heating the sample in a microwave oven.
-
Hot Solvent Extraction: Initial extraction with a heated solvent (e.g., 70% methanol (B129727) at 75°C).
-
Thermal Treatment
-
A known quantity of the myrosinase-inactivated sample is placed in sealed vials.
-
The vials are heated in a temperature-controlled environment (e.g., a heating block or water bath) at a specific temperature (e.g., 100°C or 118°C) for various time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
After the designated heating time, the samples are immediately cooled in an ice bath to stop further degradation.
Glucosinolate Extraction and Analysis
-
Glucosinolates are extracted from the heat-treated samples, typically using a hot methanol/water mixture.
-
The extracts are then purified and desulfated enzymatically using sulfatase.
-
The concentration of the desulfoglucosinolates is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Kinetic Data Analysis
-
The concentration of each glucosinolate at different time points is determined.
-
The natural logarithm of the concentration is plotted against time.
-
The data is fitted to a first-order kinetic model: Ct = C0 * e-kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
Thermal Degradation Pathways
The thermal degradation of indole glucosinolates primarily yields indole-containing molecules such as nitriles. The formation of isothiocyanates is less common under purely thermal conditions compared to enzymatic hydrolysis.
A proposed workflow for studying the thermal degradation of these compounds is as follows:
The thermal degradation of 4-methoxyglucobrassicin is understood to proceed through a primary pathway leading to the formation of 4-methoxy-3-indoleacetonitrile.
References
A Head-to-Head Battle: HPLC vs. UHPLC-MS/MS for Glucosinolate Analysis
For researchers, scientists, and drug development professionals invested in the analysis of glucosinolates, the choice of analytical technique is a critical determinant of data quality, throughput, and depth of insight. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS), supported by experimental data and detailed protocols to inform your selection process.
Glucosinolates, a diverse group of plant secondary metabolites, are of significant interest due to their roles in plant defense, as flavor precursors in cruciferous vegetables, and their potential anti-cancer properties.[1][2] Accurate and robust analytical methods are therefore essential for their characterization and quantification in various matrices. Traditionally, HPLC with ultraviolet (UV) detection has been the standard method.[1][3] However, the advent of UHPLC-MS/MS has presented a powerful alternative, offering significant advantages in speed, sensitivity, and specificity.[2][4][5]
Executive Summary: Key Differences at a Glance
| Feature | HPLC-UV | UHPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance of desulfated glucosinolates. | Separation based on polarity using smaller particles, detection by mass-to-charge ratio of intact glucosinolates. |
| Sample Preparation | Requires enzymatic desulfation, a time-consuming step.[6] | Analyzes intact glucosinolates, simplifying sample preparation.[4] |
| Analysis Time | Longer run times. | Significantly faster run times.[2][6] |
| Sensitivity | Lower, with higher limits of detection (LOD) and quantification (LOQ).[4][6] | Higher, with lower LODs and LOQs, enabling trace-level analysis. |
| Specificity | Relies on retention time and UV spectra, which can be ambiguous for co-eluting compounds.[1] | Highly specific, based on precursor and fragment ion masses, allowing for confident identification.[7] |
| Compound Identification | Tentative, based on comparison with standards and UV spectra.[1] | Confident, based on fragmentation patterns, enabling identification of novel glucosinolates.[2] |
| Throughput | Lower. | Higher.[2] |
| Cost & Complexity | Lower initial investment and less complex instrumentation.[2][7] | Higher initial investment and more complex instrumentation requiring specialized expertise.[2][7] |
Performance Data: A Quantitative Comparison
The superior performance of UHPLC-MS/MS in terms of sensitivity is a key differentiator. The following table summarizes typical quantitative data reported in the literature.
| Parameter | HPLC-UV | UHPLC-MS/MS | Reference |
| Limit of Quantification (LOQ) | ~2.50 ng on column | 0.80–1.43 nmol/g fresh weight; 5.72–17.40 nmol/g dry weight | [4][8] |
| Linearity (r²) | >0.9994 | ≥0.997 | [8][9] |
| Precision (RSD) | <2.19% | ≤ 15% | [4][8] |
| Accuracy (Recovery) | 99.6%–101.8% | 74–119% | [4][8] |
Experimental Workflows: A Visual Guide
The operational workflows for HPLC and UHPLC-MS/MS analysis of glucosinolates differ significantly, primarily in the sample preparation stage.
The UHPLC-MS/MS workflow is considerably more streamlined due to the elimination of the purification and desulfation steps required for HPLC-UV analysis.
Key Performance Characteristics: A Logical Comparison
The choice between these two powerful techniques often comes down to a trade-off between performance needs and practical constraints.
Detailed Experimental Protocols
For scientists looking to implement either of these methods, the following provides a summary of typical experimental protocols.
HPLC-UV Method for Desulfated Glucosinolates
This protocol is based on established methods involving enzymatic desulfation.[1][10]
-
Sample Preparation and Extraction:
-
Grind plant material to a fine powder.
-
Extract glucosinolates with a 70% methanol (B129727) solution at a high temperature to inactivate myrosinase.[1]
-
Centrifuge the extract and collect the supernatant.
-
-
Purification and Desulfation:
-
Load the extract onto an ion-exchange column (e.g., DEAE-Sephadex).
-
Wash the column to remove interfering compounds.
-
Add a purified sulfatase solution to the column and incubate to allow for enzymatic desulfation of the glucosinolates.[1]
-
Elute the resulting desulfoglucosinolates with ultrapure water.
-
Freeze-dry the eluate.[1]
-
-
HPLC-UV Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[1]
-
Flow Rate: Approximately 0.75 mL/min.[1]
-
Quantification: Based on a calibration curve of a standard such as sinigrin.[3]
-
UHPLC-MS/MS Method for Intact Glucosinolates
This method allows for the direct analysis of intact glucosinolates, offering a more rapid and sensitive approach.[4][6]
-
Sample Preparation and Extraction:
-
Homogenize fresh or freeze-dried plant tissue.
-
To inactivate myrosinase, either perform a rapid microwave treatment or extract with hot 80% methanol.[4]
-
Vortex and sonicate the sample, then centrifuge.
-
Collect the supernatant for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Column: A suitable UHPLC column, such as a reversed-phase C18 or a HILIC column for highly polar glucosinolates.[11]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.
-
Flow Rate: Typical for UHPLC systems (e.g., 0.2-0.5 mL/min).
-
Mass Spectrometry:
-
Conclusion
The choice between HPLC-UV and UHPLC-MS/MS for glucosinolate analysis hinges on the specific requirements of the research. HPLC-UV remains a viable and cost-effective option for routine quantification of known glucosinolates where high throughput and sensitivity are not paramount.[2] However, for researchers requiring high sensitivity for trace-level detection, rapid analysis for high-throughput screening, and confident identification of a wide range of glucosinolates, including novel compounds, UHPLC-MS/MS is unequivocally the superior technique.[2][5] Its ability to analyze intact glucosinolates simplifies sample preparation, reduces the potential for analytical errors associated with the desulfation step, and provides a more comprehensive profile of the glucosinolates present in a sample.[4][6] As the field of metabolomics continues to advance, the adoption of powerful techniques like UHPLC-MS/MS will be crucial for unlocking new insights into the complex world of plant natural products.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. op.niscair.res.in [op.niscair.res.in]
- 4. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dynamic profiling of intact glucosinolates in radish by combining UHPLC-HRMS/MS and UHPLC-QqQ-MS/MS [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glucosinolate Content in Rapeseed and Canola by HPLC [library.aocs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxyglucobrassicin
For researchers, scientists, and drug development professionals engaged in the analysis of plant secondary metabolites, the accurate quantification of 4-hydroxyglucobrassicin (B1195005), an important indole (B1671886) glucosinolate, is crucial. The selection of an appropriate analytical methodology is a critical decision that influences the reliability, sensitivity, and throughput of the analysis. This guide provides an objective comparison of two prevalent analytical techniques for this compound determination: the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) of desulfated glucosinolates and the more contemporary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of the intact molecule.
This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often involves a trade-off between the cost-effectiveness and robustness of the former and the superior sensitivity and specificity of the latter. The following table summarizes the key quantitative performance parameters for each method.
| Validation Parameter | HPLC-UV (Desulfo-4-hydroxyglucobrassicin) | LC-MS/MS (Intact this compound) |
| Linearity (R²) | >0.999 (typical for glucosinolate standards like sinigrin)[1] | >0.99[2] |
| Accuracy (Recovery %) | Good recovery is generally observed for glucosinolates[1]; however, specific data for this compound is not readily available. | 41-46% (noted as suboptimal)[2] |
| Precision (RSD %) | Good inter-day and intra-day precision is typical for the method[1]; specific values for this compound are not detailed in the reviewed literature. | Satisfactory inter-day and intra-day precision, though specific values for this compound were noted to be less precise than other glucosinolates.[2] |
| Limit of Detection (LOD) | Generally less sensitive, suitable for higher concentration samples.[1] | 0.14 µg/g[2] |
| Limit of Quantification (LOQ) | Generally less sensitive, suitable for higher concentration samples.[1] | 0.46 µg/g[2] |
| Analysis Time | Longer, due to the requirement of an overnight desulfation step.[3] | Shorter, as it analyzes the intact molecule directly.[2] |
| Specificity | Relies on chromatographic retention time and UV spectra, which may have interferences.[3] | Highly specific due to monitoring of precursor-to-product ion transitions. |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for the cross-validation of analytical results. The following sections outline the key experimental steps for both the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
HPLC-UV Method for Desulfo-4-hydroxyglucobrassicin
This widely used method involves the enzymatic removal of the sulfate (B86663) group prior to chromatographic analysis.[3]
1. Sample Preparation and Extraction:
-
Freeze-dry plant material to halt enzymatic activity and facilitate grinding.
-
Homogenize the freeze-dried tissue into a fine powder.
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add pre-heated 70% methanol (B129727) (v/v in water) at 70°C to inactivate the endogenous myrosinase enzyme and extract the glucosinolates.
-
Vortex and incubate the mixture.
-
Centrifuge the sample to pellet the solid material and collect the supernatant.
2. Ion-Exchange Cleanup and Desulfation:
-
Prepare a solid-phase extraction (SPE) column with DEAE Sephadex A-25 resin.
-
Load the supernatant onto the pre-conditioned ion-exchange column. The negatively charged glucosinolates will bind to the resin.
-
Wash the column with water to remove impurities.
-
Apply a purified sulfatase enzyme solution to the column and allow it to react overnight at room temperature to cleave the sulfate groups from the glucosinolates.
3. Elution and Sample Analysis:
-
Elute the resulting desulfoglucosinolates from the column with ultrapure water.
-
Filter the eluate through a 0.22 µm syringe filter into an HPLC vial.
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Perform chromatographic separation using a gradient of water and acetonitrile (B52724).
-
Detect the desulfoglucosinolates using a UV detector at a wavelength of 229 nm.[3]
-
Quantify this compound by creating a calibration curve with a standard such as sinigrin (B192396) and applying a relative response factor (a reported response factor for desulfo-4-hydroxyglucobrassicin is 0.28).[3]
LC-MS/MS Method for Intact this compound
This method offers a more direct and rapid analysis by measuring the intact glucosinolate.[2]
1. Sample Preparation and Extraction:
-
Follow the same initial steps as the HPLC-UV method for sample homogenization and extraction with hot 70% methanol to inactivate myrosinase.
-
After centrifugation, collect the supernatant containing the intact glucosinolates.
2. Sample Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Inject the sample into a UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Use a C18 reversed-phase column for chromatographic separation. A typical mobile phase consists of water and methanol or acetonitrile with a small amount of acid, such as acetic or formic acid.[2]
-
The mass spectrometer is operated in negative ion mode.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring the specific transition of the precursor ion to product ions for this compound.
Visualizing the Analytical Workflows
To further clarify the methodological steps and their relationships, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxyglucobrassicin Content in Various Brassica Cultivars
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds in plant sources is paramount. 4-Hydroxyglucobrassicin (B1195005), an indole (B1671886) glucosinolate found in Brassica vegetables, is a precursor to bioactive compounds with potential health benefits, making its quantification in different cultivars a key area of interest. This guide provides a comparative overview of this compound content across a range of Brassica cultivars, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Content
The concentration of this compound varies significantly among different Brassica species and even between cultivars of the same species. The following table summarizes the quantitative data from a study that analyzed the seeds of 59 commercially available Brassica cultivars.[1][2][3]
| Brassica Species | Cultivar | This compound (μmol/g of seed) |
| Broccoli (Brassica oleracea var. italica) | Assorted (33 cultivars) | 0.2 - 2.9 |
| Brussels Sprouts (Brassica oleracea var. gemmifera) | Assorted (4 cultivars) | 0.9 - 1.5 |
| Cabbage (Brassica oleracea var. capitata) | Assorted (4 cultivars) | 0.1 - 0.3 |
| Cauliflower (Brassica oleracea var. botrytis) | Assorted (4 cultivars) | 0.1 - 0.2 |
| Kale (Brassica oleracea var. acephala) | Assorted (4 cultivars) | 0.2 - 0.5 |
| Kohlrabi (Brassica oleracea var. gongylodes) | Assorted (4 cultivars) | 0.2 - 0.4 |
| Radish (Raphanus sativus) | Assorted (4 cultivars) | Not Detected |
| Raab (Brassica rapa var. rapa) | Assorted (2 cultivars) | 0.2 - 0.3 |
Data sourced from West et al. (2004).[2][3]
Experimental Protocols
The accurate quantification of this compound relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for the analysis of glucosinolates.[4][5]
Sample Preparation and Extraction
A standardized protocol for glucosinolate extraction is crucial for obtaining reliable and comparable results. The following is a general workflow:
-
Sample Homogenization : Plant material (seeds, leaves, etc.) is flash-frozen in liquid nitrogen to halt enzymatic activity and then ground into a fine powder.[6]
-
Enzyme Deactivation : The powdered sample is added to a boiling solvent, typically 70-80% methanol (B129727) or ethanol, and heated for a short period to permanently deactivate the myrosinase enzyme, which would otherwise hydrolyze the glucosinolates.[6][7]
-
Extraction : After cooling, the mixture is centrifuged, and the supernatant containing the extracted glucosinolates is collected.[6]
Analytical Quantification
The extracted glucosinolates are then typically desulfated enzymatically before analysis by HPLC or LC-MS/MS.[8]
-
High-Performance Liquid Chromatography (HPLC) : This technique separates individual glucosinolates based on their chemical properties, allowing for their quantification.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the accurate identification and quantification of a wide range of glucosinolates, including this compound.[9][10][11]
Visualizing Key Processes
To further elucidate the context of this compound, the following diagrams illustrate the biosynthetic pathway and a typical experimental workflow for its quantification.
The biosynthesis of indole glucosinolates, such as this compound, begins with the amino acid tryptophan.[6][12] A series of enzymatic reactions catalyzed by cytochrome P450 enzymes and other modifying enzymes leads to the formation of the parent indole glucosinolate, glucobrassicin, which is then hydroxylated to form this compound.[6][12]
This workflow provides a standardized approach to ensure the accurate measurement of this compound and other glucosinolates, minimizing degradation and allowing for reliable comparisons between different Brassica cultivars.
References
- 1. Glucoraphanin and this compound contents in seeds of 59 cultivars of broccoli, raab, kohlrabi, radish, cauliflower, brussels sprouts, kale, and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Glucobrassicin - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape: A Comparative Guide to 4-Hydroxyglucobrassicin Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of 4-hydroxyglucobrassicin (B1195005), a key indole (B1671886) glucosinolate, is crucial for phytochemical analysis, quality control, and pharmacological studies. This guide provides an objective comparison of common analytical methodologies, highlighting potential sources of inter-laboratory variation and presenting supporting data to inform method selection and standardization.
While a formal, large-scale inter-laboratory comparison study for this compound measurement has not been prominently published, a review of existing literature reveals variations in analytical approaches that can significantly impact reported concentrations. This guide synthesizes data from various studies to present a comparative overview of the prevalent methods, their performance metrics, and the experimental protocols employed. Understanding these differences is paramount for interpreting data across various studies and for establishing robust internal standards.
Comparative Analysis of Analytical Methods
The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often with UV detection, and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The choice of method impacts sensitivity, specificity, and sample preparation complexity.
A critical step in glucosinolate analysis is the handling of the myrosinase enzyme, which, upon tissue damage, hydrolyzes glucosinolates, leading to inaccurate quantification of the native compounds.[1] Methodologies either involve a desulfation step to improve chromatographic retention and allow for UV detection, or they aim to analyze the intact molecule, typically requiring the greater sensitivity and specificity of mass spectrometry.
Table 1: Comparison of Validation Parameters for Glucosinolate Analysis Methods
| Validation Parameter | HPLC-UV/PDA (Desulfated Glucosinolates) | UHPLC-MS/MS (Intact Glucosinolates) |
| Linearity (R²) | >0.999 (typical for sinigrin (B192396) standard curve)[2] | >0.997 for 22 glucosinolates[3] |
| Limit of Detection (LOD) | Method-dependent, generally in the low µg/mL range | 0.001 to 0.028 µg/g dry weight[3] |
| Limit of Quantification (LOQ) | Method-dependent, generally in the mid µg/mL range | 0.003 to 0.093 µg/g dry weight[3] |
| Precision (RSD) | Intra-day and inter-day precision can be satisfactory, but challenges have been noted for this compound[4] | Intrabatch: 2.00% - 9.24%; Interbatch: 3.33% - 9.95%[3] |
| Accuracy/Recovery | Good for many glucosinolates, but corrections may be necessary for this compound[4] | 76.46% to 120.14%[3] |
Note: Data is compiled from studies analyzing a range of glucosinolates, as specific comprehensive validation data for this compound is not always individually reported.
Table 2: Reported Content of this compound in Various Cruciferous Seeds
The following table illustrates the natural variation of this compound content in the seeds of different cruciferous cultivars, as measured by HPLC-UV. These differences underscore the importance of consistent analytical methods when comparing plant materials.
| Cultivar Type | Number of Cultivars Analyzed | This compound Content Range (µmol/g seed) |
| Broccoli | 33 | 0.8 - 14.0[5] |
| Raab | 2 | 1.3 - 1.5[5] |
| Kohlrabi | 4 | 0.0[5] |
| Radish | 4 | 0.0[5] |
| Cauliflower | 4 | 0.0 - 0.2[5] |
| Brussels Sprouts | 4 | 0.0 - 0.4[5] |
| Kale | 4 | 0.0[5] |
| Cabbage | 4 | 0.0 - 0.1[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summarized protocols for the two main analytical approaches.
Method 1: HPLC-UV Analysis of Desulfated Glucosinolates
This method is based on the widely used protocol involving an ion-exchange cleanup and enzymatic desulfation.
1. Extraction and Myrosinase Inactivation:
-
Weigh freeze-dried and finely ground plant material (e.g., 100 mg) into a tube.[6]
-
Add a pre-heated solution of 70-80% methanol (B129727) (e.g., 1 mL at 75°C) to the sample to inactivate myrosinase.[1][6]
-
Vortex and incubate in a hot water bath (e.g., 75°C for 10-15 minutes).[6]
-
Centrifuge the sample to pellet solid material and collect the supernatant.[6]
2. Purification and Desulfation:
-
Prepare a small ion-exchange column with DEAE Sephadex A-25 resin.[6]
-
Load the crude extract onto the column; the negatively charged glucosinolates will bind to the resin.[6]
-
Wash the column to remove interfering compounds.[2]
-
Add a solution of purified aryl sulfatase directly to the column and allow it to react overnight at room temperature to remove the sulfate (B86663) group from the glucosinolates.[6]
3. Elution and Analysis:
-
Elute the resulting desulfoglucosinolates from the column with ultrapure water.[6]
-
Analyze the eluate using a reversed-phase C18 HPLC column.[2]
-
Detection is typically performed with a UV or photodiode array (PDA) detector at 229 nm.[2]
-
Quantification is often performed relative to a sinigrin standard curve, applying a response factor for this compound.[2]
Method 2: UHPLC-MS/MS Analysis of Intact Glucosinolates
This method offers higher throughput and sensitivity by analyzing the intact glucosinolates without the need for desulfation.
1. Extraction and Myrosinase Inactivation:
-
Homogenize fresh-frozen or freeze-dried plant material.
-
Extract the sample with a methanol-water mixture (e.g., 70% or 80% methanol). Myrosinase inactivation is achieved either by heating (e.g., 75°C for 20 minutes) or by sonication at room temperature.[7]
-
Centrifuge the sample and collect the supernatant.
2. Sample Preparation for Analysis:
-
Dilute the supernatant with ultrapure water to minimize solvent effects during injection.[7]
-
Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial.
3. UHPLC-MS/MS Analysis:
-
Separate the intact glucosinolates using a UHPLC system, often with a C18 or a hydrophilic interaction liquid chromatography (HILIC) column for polar compounds.[3][4]
-
Detect and quantify using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8]
-
For this compound, a characteristic precursor-to-product ion transition (e.g., m/z 463 -> 97) is monitored for specific quantification.[3]
Visualization of Key Pathways
To better understand the biochemistry of this compound, the following diagrams illustrate its biosynthetic pathway and subsequent enzymatic degradation.
Caption: Biosynthesis pathway of this compound from tryptophan.
References
- 1. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucoraphanin and this compound contents in seeds of 59 cultivars of broccoli, raab, kohlrabi, radish, cauliflower, brussels sprouts, kale, and cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Hydroxyglucobrassicin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Hydroxyglucobrassicin, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols. In case of a spill, prevent the substance from entering drains or watercourses.
Quantitative Data
While extensive quantitative data for this compound is not widely available, the following table summarizes its key known properties. Researchers should treat the substance with the caution required for a novel chemical entity, assuming potential hazards in the absence of comprehensive data.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₁₀S₂ | PubChem[1] |
| Molecular Weight | 464.5 g/mol | PubChem[1] |
| Water Solubility | Slightly soluble | FooDB[2] |
| pKa (Predicted) | Extremely strong acidic compound | FooDB[2] |
| Melting Point | Not Available | FooDB[2] |
| Boiling Point | Not Available | FooDB[2] |
| Density | Not Available | FooDB[2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to minimize environmental impact. Do not dispose of this compound down the drain or in regular waste streams.
1. Waste Identification and Segregation:
- Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed container labeled as "chemically contaminated waste."
2. Container Labeling:
- All waste containers must be clearly and accurately labeled with the full chemical name: "this compound."
- Include the appropriate hazard symbols as determined by your institution's Environmental Health and Safety (EHS) department.
- Indicate the date of waste accumulation.
3. Storage:
- Store waste containers in a designated, secure area away from incompatible materials.
- Ensure the storage area is well-ventilated.
4. Disposal of Empty Containers:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the formulation).
- The rinsate should be collected and disposed of as liquid hazardous waste.
- After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines for decontaminated lab waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
- Never attempt to incinerate chemical waste in a standard laboratory furnace.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxyglucobrassicin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 4-Hydroxyglucobrassicin. The following procedural guidance is designed to ensure a safe laboratory environment, minimize exposure risks, and promote responsible waste management. By adhering to these protocols, you can build a foundation of safety that extends beyond regulatory compliance to foster a culture of deep trust and operational excellence in your laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (weighing, aliquoting) | Tightly fitting safety goggles with side-shields.[1] | Chemical impermeable gloves (e.g., Nitrile).[1] | Lab coat or fire/flame resistant and impervious clothing.[1] | Full-face respirator if exposure limits are exceeded or if dust is generated.[1] |
| Preparing solutions | Tightly fitting safety goggles with side-shields.[1] | Chemical impermeable gloves (e.g., Nitrile).[1] | Lab coat or fire/flame resistant and impervious clothing.[1] | Not generally required if handled in a well-ventilated area or fume hood. |
| Handling solutions | Tightly fitting safety goggles with side-shields.[1] | Chemical impermeable gloves (e.g., Nitrile).[1] | Lab coat. | Not generally required. |
| Cleaning spills | Tightly fitting safety goggles with side-shields.[1] | Chemical impermeable gloves (e.g., Nitrile).[1] | Lab coat or impervious clothing.[1] | Full-face respirator may be required for large spills or in poorly ventilated areas.[1] |
| Waste disposal | Tightly fitting safety goggles with side-shields. | Chemical impermeable gloves (e.g., Nitrile). | Lab coat. | Not generally required. |
Toxicity Data
| Compound | Class | Toxicity Data | Potential Health Effects |
| Indole-3-carbinol | Degradation Product | LD50 (mice, intragastric): 1410-1759 mg/kg.[3] | May cause liver toxicity at high doses.[1] Can induce cytochrome P450 enzymes.[1][4] |
| Indole-3-acetonitrile | Degradation Product | GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.[5] | Potential for acute toxicity upon exposure.[5] |
| Thiocyanate | Degradation Product | Life-threatening serum levels in humans: ~200 mg/L.[6] | Can interfere with thyroid function.[7] Mildly neurotoxic at elevated levels.[6] |
Operational Plans
Adherence to standardized operational procedures is critical for the safe handling of this compound. The following workflows provide step-by-step guidance for key laboratory activities.
Standard Handling Protocol
Caption: Step-by-step procedure for the safe handling of this compound.
Spill Response Protocol
Caption: Procedure for responding to a spill of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
All materials contaminated with this compound should be treated as hazardous waste.
-
Segregation : Keep all this compound waste separate from other waste streams.
-
Solid Waste :
-
Collect unused or expired solid this compound in a clearly labeled, sealed, and puncture-resistant container.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a separate, sealed plastic bag and then into the designated solid hazardous waste container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene (B3416737) [HDPE]). It is advisable to consult the manufacturer's chemical resistance charts for specific solvents used.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
Caption: Step-by-step procedure for the disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and in consultation with your Environmental Health and Safety (EHS) department. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.
References
- 1. Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Thiocyanate toxicity arising from prolonged use of sodium nitroprusside in severe heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol in-vitro antiviral activity against SARS-Cov-2 virus and in-vivo toxicity | Intonation Research Labs [intonationresearchlabs.com]
- 4. NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
